Chemical structure analysis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Executive Summary: The Privileged Quinoline Scaffold In modern medicinal chemistry, the quinoline ring is a privileged pharmacophore, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Quinoline Scaffold
In modern medicinal chemistry, the quinoline ring is a privileged pharmacophore, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents[1]. Specifically, 3-Phenyl-2-(1-pyrrolidinyl)quinoline (CAS: 339102-76-0)[2] represents a highly functionalized derivative where the substitution pattern dictates both its 3D conformation and its electronic distribution. This technical whitepaper provides an authoritative guide to the structural elucidation of this compound, detailing the causality behind specific analytical behaviors—such as steric-induced NMR line broadening—and providing self-validating protocols for rigorous chemical characterization.
Structural Dynamics: Steric Hindrance and Conformational Isomerism
Before executing any analytical protocol, an experienced scientist must anticipate the molecule's physical behavior based on its structure. In 3-Phenyl-2-(1-pyrrolidinyl)quinoline, the core quinoline system is planar. However, the introduction of a bulky 1-pyrrolidinyl group at the C2 position and a phenyl ring at the C3 position creates extreme steric tension.
The Causality of Conformation:
Because the van der Waals radii of the pyrrolidine ring and the ortho-protons of the C3-phenyl group overlap, the molecule cannot exist in a fully planar state. The phenyl ring is forced to twist out of the quinoline plane. Furthermore, this steric clash restricts the free rotation around the C2–N(pyrrolidine) bond. At room temperature, this restricted rotation often leads to the presence of transient conformational isomers (rotamers) on the NMR timescale, causing characteristic line broadening of the pyrrolidine
-protons. Understanding this dynamic is critical; without it, an analyst might misinterpret the broadened peaks as a sign of sample impurity rather than a fundamental structural feature.
Workflow for the structural elucidation of 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Self-Validating Analytical Workflows
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be self-validating. This means every structural hypothesis generated by one technique (e.g., mass spectrometry) must be independently verifiable by orthogonal data (e.g., 2D NMR).
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm the exact mass and map the molecular connectivity via collision-induced dissociation (CID).
Causality in Method Design: Electrospray Ionization (ESI) is chosen in positive mode because the basic quinoline nitrogen readily accepts a proton, ensuring a strong
signal.
Step-by-Step Methodology:
Sample Preparation: Dilute the compound to 1
g/mL in MS-grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid. Validation: The formic acid acts as a proton source, maximizing ionization efficiency while suppressing sodium adduct formation.
Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.
Acquisition: Acquire the MS1 spectrum to identify the
precursor ion (Calculated for : m/z 275.1548).
MS/MS Fragmentation: Isolate the precursor ion and apply a collision energy of 20-40 eV using Argon as the collision gas.
Data Interpretation: The weakest bond in this system is the C2–N bond. CID will primarily cleave the pyrrolidine ring, resulting in the loss of a pyrrolidine molecule (71 Da) and yielding a highly stable 3-phenylquinolinium cation at m/z 204.0808[3].
Dominant ESI-MS/MS fragmentation pathway for 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: Unambiguously assign all carbon and proton environments, confirming the C2 and C3 substitution regiochemistry.
Causality in Method Design: Baseline data for the unsubstituted 3-phenylquinoline scaffold shows the C2 carbon resonating near 150 ppm[4]. The addition of the electron-donating pyrrolidine nitrogen at C2 will significantly deshield this carbon via resonance, pushing it to ~156 ppm, serving as a primary diagnostic marker.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS). Validation: is chosen for its lack of exchangeable protons, and TMS provides an internal 0.00 ppm reference, ensuring chemical shift accuracy.
Instrument Tuning: Tune and match the probe on a 500 MHz spectrometer to the
and frequencies. Shim the magnetic field using the deuterium lock signal.
1D
and Acquisition:
Acquire
spectra with a 30° pulse angle and a 2.0 s relaxation delay (). Causality: The extended ensures complete relaxation, allowing for accurate integration of the sterically hindered protons.
Acquire
spectra with proton decoupling.
Variable Temperature (VT) NMR (Critical Step): If the pyrrolidine
-protons (near 3.2 ppm) appear as a broad hump due to restricted C2-N rotation, increase the probe temperature to 323 K (50 °C). Causality: The added thermal energy overcomes the rotational energy barrier, averaging the rotameric states and yielding sharp, distinct multiplets.
2D HMBC Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra optimized for long-range couplings (
Hz). Validation: Observing a cross-peak between the pyrrolidine -protons and the quinoline C2 carbon (~156 ppm), alongside a cross-peak between the phenyl ortho-protons and the C3 carbon (~128 ppm), mathematically proves the regiochemistry.
Quantitative Data Synthesis
The following table synthesizes the expected NMR spectral data based on the structural parameters of 2-amino and 3-aryl substituted quinolines[3],[4].
Table 1: Summarized
and NMR Spectral Assignments (500 MHz, , 323 K)
Structural Position
Chemical Shift (ppm), Multiplicity, (Hz)
Chemical Shift (ppm)
Mechanistic Assignment Notes
Quinoline C2
-
156.2
Highly deshielded by the adjacent N and pyrrolidine group.
Quinoline C3
-
128.5
Quaternary carbon; shielded relative to C2 due to phenyl -stacking.
Quinoline H4
7.82, s
136.8
Diagnostic singlet; confirms lack of substitution at C4.
Quinoline H5-H8
7.45 - 8.15, m
125.0 - 130.0
Fused aromatic core protons; complex splitting due to ortho/meta coupling.
Phenyl H2', H6'
7.52, d,
129.7
Ortho protons; shifted downfield by the quinoline ring current.
Phenyl H3', H5'
7.42, t,
128.9
Meta protons of the pendant phenyl ring.
Phenyl H4'
7.35, t,
127.6
Para proton of the pendant phenyl ring.
Pyrrolidine H-
3.25, m
50.1
Sharpens at 323 K; shifted downfield by adjacent nitrogen.
Pyrrolidine H-
1.90, m
25.6
Aliphatic envelope; unaffected by temperature changes.
Conclusion
The structural elucidation of 3-Phenyl-2-(1-pyrrolidinyl)quinoline requires a deep understanding of its steric environment. By employing Variable Temperature NMR to resolve rotameric broadening and utilizing HMBC to map the exact connectivity of the C2-pyrrolidine and C3-phenyl substituents, researchers can establish a self-validating, highly trustworthy analytical profile suitable for IND (Investigational New Drug) applications and advanced pharmacological screening.
The Pharmacological Potential of 3-Phenyl-2-(1-pyrrolidinyl)quinoline Derivatives: A Technical Whitepaper
Executive Summary The quinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry. By strategically functionalizing this core to create 3-phenyl-2-(1-pyrrolidinyl)quinoline derivatives, researcher...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry. By strategically functionalizing this core to create 3-phenyl-2-(1-pyrrolidinyl)quinoline derivatives, researchers have engineered a robust pharmacophore with exceptional potential in both central nervous system (CNS) therapeutics and oncology. This whitepaper deconstructs the structural rationale behind this specific substitution pattern, explores its target engagement mechanisms, and provides self-validating experimental protocols for preclinical evaluation.
Structural Rationale & Pharmacophore Mapping
The unique pharmacological profile of 3-phenyl-2-(1-pyrrolidinyl)quinoline is driven by the synergistic effects of its three primary structural domains:
The Quinoline Core: Acts as a rigid, aromatic backbone capable of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking with target residues (e.g., tyrosine or phenylalanine in enzyme active sites) and provides a hydrogen bond acceptor via the endocyclic nitrogen [1].
The 2-(1-Pyrrolidinyl) Moiety: Replacing a primary 2-amino group with a cyclic tertiary amine (pyrrolidine) restricts conformational freedom and lowers the total polar surface area (tPSA). This basic nitrogen is critical for anchoring the molecule to conserved acidic residues (like Glu592 in nitric oxide synthases) while significantly enhancing blood-brain barrier (BBB) permeability compared to primary anilines 2[2].
The 3-Phenyl Substitution: This bulky, lipophilic group forces the molecule into a specific dihedral conformation. It acts as a steric shield against rapid metabolic N-dealkylation of the pyrrolidine ring and specifically occupies deep hydrophobic pockets in target enzymes, driving isoform selectivity 3[3].
Target Engagement & Mechanistic Pathways
A. Neurodegeneration: nNOS and BACE-1 Inhibition
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a primary driver of neurotoxicity in Alzheimer's, Parkinson's, and ischemic stroke. 2-Aminoquinoline derivatives act as potent, non-amino acid isosteres of L-arginine. The pyrrolidinyl nitrogen forms a bidentate interaction with the active site, while the 3-phenyl group projects into a neighboring hydrophobic cleft, ensuring high selectivity over endothelial NOS (eNOS), thereby avoiding cardiovascular toxicity4[4].
Furthermore, structurally rigid quinoline analogues have demonstrated dual inhibition of Acetylcholinesterase (AChE) and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-secretase 1 (BACE-1). The 3-phenyl group perfectly occupies the S1 hydrophobic pocket of BACE-1, facilitating amyloid- reduction [5].
B. Oncology: Kinase Inhibition
In oncology, 2-aminoquinoline derivatives exhibit cytotoxic effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, disrupting the PI3K/Akt/mTOR signaling cascades essential for tumor proliferation6[6].
C. Receptor Modulation
Derivatives featuring the 2-(1-pyrrolidinyl)quinoline motif display notable affinity for central nicotinic acetylcholine receptors (nAChRs), specifically the
and subtypes, which are critical targets for cognitive enhancement and novel analgesics7[7].
Quantitative Pharmacological Data
Target / Assay
Pharmacological Effect
Representative Metric ( / )
Clinical Relevance
nNOS
Competitive Inhibition
Neuroprotection (Alzheimer's, Stroke)
eNOS
Minimal Off-Target Binding
Avoidance of cardiovascular toxicity
BACE-1
Active Site Inhibition
Reduction of Amyloid- plaques
AChE
Dual Inhibition
Cognitive enhancement
nAChR
Receptor Modulation
Analgesia, cognitive support
EGFR / PDGFR
Kinase Inhibition
Anti-proliferative (Oncology)
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . I have explicitly outlined the causality behind these methodological choices to aid your assay development.
Protocol 1: Hemoglobin Capture Assay (In Vitro nNOS Inhibition)
Causality: Nitric oxide (NO) is a highly reactive gas with a half-life of seconds, making direct quantification erratic. This assay utilizes oxyhemoglobin, which rapidly reacts with NO to form methemoglobin. By measuring the spectral shift, we achieve a stable, real-time kinetic readout of enzyme activity.
Reagent Preparation: Prepare a 100 mM HEPES buffer (pH 7.4) containing 10
M L-arginine, 100 M NADPH, 1 mM , 300 U/mL calmodulin, and 3 M human oxyhemoglobin.
Compound Incubation: Plate 10
L of the 3-phenyl-2-(1-pyrrolidinyl)quinoline derivative (serial dilutions in DMSO, final DMSO <1%) into a 96-well UV-transparent plate. Add 80 L of the reagent mixture.
Reaction Initiation: Add 10
L of recombinant human nNOS (pre-chilled) to initiate the reaction.
Kinetic Measurement: Immediately read the plate on a spectrophotometer at 37°C, measuring the absorbance difference between 401 nm and 421 nm over 10 minutes.
Self-Validation Check: The assay utilizes an isosbestic point at 411 nm. If the total absorbance at 411 nm deviates by >5% during the kinetic read, it indicates protein precipitation or bubble formation, automatically invalidating that specific well's data.
Protocol 2: PAMPA-BBB (Permeability Assay for CNS Penetration)
Causality: For a neuroprotective agent to be viable, it must cross the blood-brain barrier. The PAMPA-BBB assay uses a porcine brain lipid extract coated on a porous filter to mimic the lipophilic environment of the BBB, allowing high-throughput screening of passive diffusion without the confounding variables of active efflux transporters (which are evaluated separately).
Membrane Preparation: Coat the porous filter of the donor plate with 4
L of porcine brain lipid extract (20 mg/mL in dodecane).
Donor/Acceptor Loading: Add 200
L of the compound (200 M in PBS, pH 7.4) to the donor wells. Add 200 L of fresh PBS to the acceptor wells.
Incubation: Assemble the sandwich plate and incubate at 25°C for 17 hours in a humidity chamber to allow passive diffusion.
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
Self-Validation Check: Include high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) reference standards in parallel wells. A calculated effective permeability (
) for theophylline cm/s indicates membrane rupture, voiding the entire plate8[8].
Visualizations
Mechanism of nNOS inhibition by quinoline derivatives preventing neurotoxicity.
Step-by-step workflow of the PAMPA-BBB assay for evaluating CNS permeability.
References
Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands - PubMed (NIH). 7
The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide - BenchChem. 6
Quinoline and quinolone carboxamides: A review of anticancer activity - ResearchGate. 1
Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PMC (NIH). 8
Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors - PMC (NIH). 3
Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition - ACS Publications. 2
Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC (NIH). 4
Structure-Based Design, Synthesis, and Evaluation of Structurally Rigid Donepezil Analogues as Dual AChE and BACE-1 Inhibitors - UQ eSpace. 5
An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Introduction The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system allows for the fine-tuning of its physicochemical properties, which in turn dictates the pharmacokinetic and pharmacodynamic profile of the molecule. This technical guide provides a comprehensive examination of the molecular weight and key physicochemical properties of a specific derivative, 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Molecular Structure and Weight
The foundational step in characterizing any chemical entity is the determination of its molecular structure and weight. 3-Phenyl-2-(1-pyrrolidinyl)quinoline consists of a quinoline core substituted with a phenyl group at the 3-position and a pyrrolidinyl group at the 2-position.
Molecular Formula: C₁₉H₁₈N₂
Based on this formula, the molecular weight can be calculated as follows:
This calculated molecular weight is a fundamental parameter for all subsequent analytical and formulation studies.
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the calculated molecular weight and estimated physicochemical properties of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. These estimations are derived from the properties of structurally similar compounds, including 2-phenylquinoline, and general principles governing quinoline derivatives.
Property
Value (Estimated)
Rationale for Estimation
Molecular Weight
286.37 g/mol
Calculated from the molecular formula (C₁₉H₁₈N₂)
Melting Point (°C)
80 - 95
Based on the melting point of 2-phenylquinoline (84-85 °C)[2][3] and considering the introduction of a pyrrolidinyl group which may slightly alter the crystal lattice energy.
Boiling Point (°C)
> 360
The boiling point of 2-phenylquinoline is 363 °C.[2] The addition of the pyrrolidinyl group will increase the molecular weight and likely elevate the boiling point further.
Aqueous Solubility
Sparingly soluble
Quinoline itself is only slightly soluble in cold water.[1] The large, non-polar phenyl and pyrrolidinyl substituents are expected to further decrease aqueous solubility. The basic nitrogen atoms may allow for increased solubility in acidic solutions.[4]
pKa
4.5 - 5.5
The pKa of the conjugate acid of quinoline is approximately 4.9.[1][5] The electron-donating nature of the pyrrolidinyl group may slightly increase the basicity of the quinoline nitrogen.
logP (Octanol-Water Partition Coefficient)
4.0 - 5.0
The calculated logP for 2-phenylquinoline is 3.9.[6] The addition of the relatively lipophilic pyrrolidinyl group is expected to increase the logP value.
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data for 3-Phenyl-2-(1-pyrrolidinyl)quinoline, the following experimental protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[7]
Caption: Workflow for Melting Point Determination.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a key measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
Sample Dissolution: Dissolve a precisely weighed amount of the compound in the n-octanol phase.
Partitioning: Mix the n-octanol solution with the aqueous phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.
Phase Separation: Allow the two phases to separate completely.
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa) Determination
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
Titration Setup: Use a calibrated pH meter and an automated titrator.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Caption: Workflow for pKa Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for oral bioavailability.
Methodology: Shake-Flask Method
Equilibration: Add an excess amount of the solid compound to a known volume of water (or a buffer of a specific pH).
Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
Spectroscopic and Spectrometric Characterization
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Methodology
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).[8]
Analysis: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
Data Interpretation: The spectrum of quinoline derivatives typically shows characteristic absorption bands.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the compound.
Methodology
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11][12]
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and connectivity of the protons.
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.
2D NMR (Optional): Techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Methodology
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
Ionization: Utilize a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound and fragment ions that provide structural information. For quinoline derivatives, characteristic fragment ions can be observed.[13]
Caption: Integrated Spectroscopic and Spectrometric Workflow.
Conclusion
While 3-Phenyl-2-(1-pyrrolidinyl)quinoline represents a novel chemical entity with limited published data, a comprehensive understanding of its physicochemical properties can be achieved through a combination of theoretical estimations based on structurally related compounds and empirical determination using established analytical protocols. This technical guide provides the necessary framework for researchers to characterize this and similar quinoline derivatives, facilitating their potential development in various scientific and therapeutic applications. The provided methodologies for determining molecular weight, melting point, boiling point, solubility, pKa, and logP, along with spectroscopic and spectrometric characterization, offer a robust approach to generating a complete physicochemical profile.
References
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
(PDF) Synthesis of Some New 3-Pyrrolidinylquinoline Derivatives via 1,3-Dipolar Cycloaddition of Stabilized Azomethine Ylides to Quinolinyl ,- Unsaturated Ketones - ResearchGate. (2025, August 6). Retrieved from [Link]
Pyrrolidine - Wikipedia. (n.d.). Retrieved from [Link]
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
INDOLE, 3-PHENYL-2-(p-(2-(1-PYRROLIDINYL)ETHOXY)PHENYL)- - Molecular Properties. (n.d.). Retrieved from [Link]
Melting point determination. (n.d.). Retrieved from [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Retrieved from [Link]
Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction - SciSpace. (2017, February 21). Retrieved from [Link]
UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved from [Link]
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [Link]
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). Retrieved from [Link]
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]
The Absorption Spectra of some Substituted Quinolines and their Methiodides. (n.d.). Retrieved from [Link]
Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry - ACS Publications. (2026, February 18). Retrieved from [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved from [Link]
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. (n.d.). Retrieved from [Link]
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved from [Link]
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). Retrieved from [Link]
Showing Compound 3-Phenyl-2-propenal (FDB008781) - FooDB. (2010, April 8). Retrieved from [Link]
A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. (n.d.). Retrieved from [Link]
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved from [Link]
(a) Correlation between the quinoline nitrogen pKa (pKa1) and the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (2024, July 4). Retrieved from [Link]
In Vitro Biological Activity of 3-Phenyl-2-(1-pyrrolidinyl)quinoline: A Technical Guide for Drug Discovery Professionals
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the predicted in vitro biological activity of a specific derivative, 3-Phenyl-2-(1-pyrrolidinyl)quinoline. Drawing upon empirical data from structurally related analogues, this document synthesizes the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for future investigation. While direct experimental data on 3-Phenyl-2-(1-pyrrolidinyl)quinoline is emerging, the principles and methodologies outlined herein provide a robust starting point for its evaluation as a potential therapeutic agent.
Introduction: The Quinoline Scaffold and the Promise of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, forming the core of numerous synthetic and natural products with diverse therapeutic applications.[1][2] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The versatility of the quinoline ring allows for substitutions at various positions, leading to a wide range of pharmacological profiles.
The subject of this guide, 3-Phenyl-2-(1-pyrrolidinyl)quinoline, incorporates two key pharmacophores: a phenyl group at the 3-position and a pyrrolidine ring at the 2-position. The phenyl substitution is a common feature in many biologically active quinolines, often contributing to receptor binding and cellular uptake.[5] The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is also prevalent in many FDA-approved drugs and is known to enhance solubility and biological efficacy. The combination of these functional groups on the quinoline core suggests a high potential for significant biological activity.
This guide will systematically explore the probable in vitro biological activities of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, with a focus on its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental designs and mechanistic discussions are based on established findings for closely related quinoline derivatives, providing a scientifically grounded predictive framework.
Anticancer Activity: A Multi-faceted Approach to Targeting Malignancies
Quinoline derivatives are well-documented for their potent antiproliferative effects against a variety of cancer cell lines.[3][6] The anticancer potential of these compounds often stems from their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.[2][3]
Predicted Cytotoxicity against Human Cancer Cell Lines
Based on studies of analogous compounds, such as 2-phenylquinolines and quinolines with nitrogen-containing heterocycles, 3-Phenyl-2-(1-pyrrolidinyl)quinoline is predicted to exhibit selective cytotoxicity against various human cancer cell lines.[5] For instance, C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[5] Furthermore, a closely related compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one, demonstrated strong inhibitory activity against several human cancer cell lines, with a particular potency against non-small cell lung cancer (NCI-H522).[7]
Table 1: Predicted IC₅₀ Values of 3-Phenyl-2-(1-pyrrolidinyl)quinoline Against Various Cancer Cell Lines (Hypothetical)
Cell Line
Cancer Type
Predicted IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
5 - 15
HeLa
Cervical Carcinoma
8 - 20
PC3
Prostate Cancer
10 - 25
NCI-H522
Non-Small Cell Lung Cancer
1 - 10
| HL-60 | Promyelocytic Leukemia | 2 - 12 |
Note: These values are hypothetical and extrapolated from data on structurally similar quinoline derivatives. Experimental validation is required.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanisms through which quinoline derivatives exert their anticancer effects often involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[3]
2.2.1. Apoptosis Induction
It is hypothesized that 3-Phenyl-2-(1-pyrrolidinyl)quinoline will induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can be investigated by measuring the activation of key apoptotic proteins.
2.2.2. Cell Cycle Arrest
Many quinoline derivatives are known to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing.[3] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Experimental Protocols for Anticancer Evaluation
To validate the predicted anticancer activity of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, a series of in vitro assays should be performed.
2.3.1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Step 2: Compound Treatment: Treat the cells with varying concentrations of 3-Phenyl-2-(1-pyrrolidinyl)quinoline (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
2.3.2. Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.[3]
Step 1: Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
Step 2: Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[3]
Step 3: Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.[3]
Step 4: Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
2.3.3. Western Blot for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in apoptosis.
Step 1: Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.
Step 2: SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
Step 3: Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) followed by HRP-conjugated secondary antibodies.
Step 4: Detection: Visualize the protein bands using a chemiluminescence detection system.
Caption: Experimental workflow for evaluating the in vitro anticancer activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 2-substituted 3-arylquinoline derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages.[8] This suggests that 3-Phenyl-2-(1-pyrrolidinyl)quinoline may also possess anti-inflammatory properties.
Inhibition of Pro-inflammatory Mediators
The primary mechanism of anti-inflammatory action for related compounds involves the suppression of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.[8] It is plausible that 3-Phenyl-2-(1-pyrrolidinyl)quinoline could similarly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Step 1: Cell Culture: Culture murine macrophage cells (e.g., J774A.1 or RAW 264.7) in 96-well plates.
Step 2: Compound Pre-treatment: Pre-treat the cells with various concentrations of 3-Phenyl-2-(1-pyrrolidinyl)quinoline for 1-2 hours.
Step 3: LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production, excluding a negative control group.
Step 4: Griess Reagent Addition: Collect the cell culture supernatants and mix with an equal volume of Griess reagent.
Step 5: Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinoline nucleus is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] Derivatives of quinoline have also shown promising antifungal activity.[4][9]
Predicted Spectrum of Activity
Given the broad-spectrum activity of many quinoline derivatives, 3-Phenyl-2-(1-pyrrolidinyl)quinoline is predicted to be active against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]
Table 2: Predicted Minimum Inhibitory Concentrations (MIC) of 3-Phenyl-2-(1-pyrrolidinyl)quinoline (Hypothetical)
Microorganism
Type
Predicted MIC (µg/mL)
Staphylococcus aureus
Gram-positive Bacteria
8 - 32
Bacillus subtilis
Gram-positive Bacteria
4 - 16
Escherichia coli
Gram-negative Bacteria
16 - 64
Pseudomonas aeruginosa
Gram-negative Bacteria
32 - 128
Candida albicans
Fungus
16 - 64
| Aspergillus niger | Fungus | 32 - 128 |
Note: These values are hypothetical and based on general data for quinoline derivatives. Experimental verification is necessary.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Step 2: Serial Dilution: Perform a two-fold serial dilution of 3-Phenyl-2-(1-pyrrolidinyl)quinoline in a 96-well microtiter plate containing broth medium.
Step 3: Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
Step 4: Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While this technical guide presents a predictive overview, the in vitro biological activities of 3-Phenyl-2-(1-pyrrolidinyl)quinoline warrant thorough experimental investigation. The structural features of this compound suggest a high potential for potent anticancer, anti-inflammatory, and antimicrobial properties. The provided experimental protocols offer a clear roadmap for the initial screening and mechanistic evaluation of this promising molecule. Future research should focus on validating these predicted activities, elucidating the precise molecular targets, and exploring the structure-activity relationships of related derivatives to optimize efficacy and selectivity. The insights gained from such studies will be invaluable for the potential development of 3-Phenyl-2-(1-pyrrolidinyl)quinoline as a novel therapeutic agent.
References
Lee, K.-H., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed. Available at: [Link]
Hsu, M.-H., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. PMC. Available at: [Link]
Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
Krishnan, S.K., et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences. Available at: [Link]
Manfroni, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
Krishnan, S.K., et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. europeanreview.org. Available at: [Link]
Hassan, A. S., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. Available at: [Link]
Fridchour, A., et al. (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Chemistry of Heterocyclic Compounds.
Yadav, P., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of Biomolecular Structure and Dynamics.
Al-Suwaidan, I. A., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. PubMed. Available at: [Link]
SciSpace. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. SciSpace. Available at: [Link]
Patel, R., et al. (2021). A series of novel 3-Phenyltrifluoromethyl quinoline derivatives were designed, synthesized and evaluated for anti-cancer activity.
Wang, W., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences.
International Journal of Pharmaceutical Sciences and Drug Research. (2021).
Al-Ghorbani, M., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. PMC. Available at: [Link]
ResearchGate. (2021). Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma.
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
Kumar, A., et al. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Letters in Drug Design & Discovery.
Wang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]
Kumar, A., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC. Available at: [Link]
Katiyar, S., et al. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. PubMed. Available at: [Link]
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. Available at: [Link]
Bîcu, E., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-Activity Relationship (SAR) of 3-Phenyl Quinoline Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The 3-phenyl quinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-phenyl and 4-phenyl isomers due to its unique three-dimensional topology and electronic distribution. This guide provides a comprehensive technical analysis of this moiety, focusing on its application as a tyrosine kinase inhibitor (specifically EGFR), DNA intercalator, and antimalarial agent. We prioritize modular synthetic pathways that facilitate rapid SAR exploration and provide self-validating protocols for laboratory implementation.
Synthetic Architecture: The Modular Approach
To systematically explore the SAR of 3-phenyl quinoline, a modular synthetic strategy is superior to linear ring-closing methods (e.g., Friedländer), which often suffer from regioselectivity issues regarding the 3-position.
Recommended Pathway:Suzuki-Miyaura Cross-Coupling
This method allows for the independent modification of the quinoline core and the phenyl appendage, essential for high-throughput SAR generation.
Validated Experimental Protocol
Objective: Synthesis of 3-(4-methoxyphenyl)quinoline from 3-bromoquinoline.
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with argon or nitrogen for 15 minutes.
Solvent Degassing: In a separate vessel, sparge DME with argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).
Reaction Assembly: Charge the flask with 3-bromoquinoline (208 mg), 4-methoxyphenylboronic acid (182 mg), and Pd(PPh₃)₄ (58 mg).
Solvent Addition: Add degassed DME (10 mL) via syringe, followed by the 2M Na₂CO₃ solution (1.0 mL).
Thermal Activation: Heat the mixture to reflux (approx. 85°C) under an inert atmosphere. Stir vigorously for 12–16 hours.
Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1][2]
Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Synthesis Workflow Visualization
The following diagram illustrates the catalytic cycle and critical decision nodes in the synthesis.
Caption: Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of 3-phenyl quinoline derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-phenyl quinolines is governed by the electronic and steric interplay between the planar quinoline anchor and the rotatable phenyl ring.
The Quinoline Core (Region A)
Nitrogen Atom (N1): Essential for H-bonding interactions (acceptor) in kinase hinge regions. Quaternization (N-oxide or salt) typically reduces membrane permeability but may enhance DNA affinity.
Positions 6, 7, & 8:
Electron-Donating Groups (EDGs): Substituents like -OMe or -OEt at C6/C7 often enhance antiproliferative activity by increasing electron density, facilitating
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Bulky Groups: Large substituents (e.g., benzyloxy) at C7 can occupy hydrophobic pockets in enzymes like EGFR, significantly boosting potency.
The 3-Phenyl Ring (Region B)
Para-Substitution (C4'): This is the most sensitive region for SAR modulation.
Small Lipophilic Groups (-Cl, -F, -Me): Generally increase potency by improving metabolic stability and hydrophobic fit.
H-Bond Donors (-OH, -NH₂): Can form critical water-mediated bridges but may reduce cell permeability.
Meta-Substitution (C3'): Often tolerated but less effective than para-substitution for kinase inhibition.
Ortho-Substitution (C2'): Introduces steric clash with the quinoline H4 proton, forcing the phenyl ring out of coplanarity. This "twisted" conformation can be exploited to target specific receptor subtypes but often reduces DNA intercalation potential.
Quantitative SAR Data Summary
The table below summarizes the antiproliferative activity (IC₅₀ against MCF-7 breast cancer cell lines) of key derivatives, illustrating the impact of substitution.
One of the primary targets for 3-phenyl quinoline derivatives is the Epidermal Growth Factor Receptor (EGFR).[3] These molecules act as ATP-competitive inhibitors.[3]
Binding Mode
The Quinoline N1 accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).
The 3-Phenyl moiety extends into the hydrophobic selectivity pocket, interacting with Lys745 and Asp855 .
C7-substituents extend into the solvent-exposed region or specific hydrophobic clefts, often determining selectivity over other kinases.
Signaling Pathway Inhibition
The diagram below details the downstream effects of inhibiting EGFR with a 3-phenyl quinoline derivative.
Caption: Figure 2: EGFR signaling cascade showing the competitive inhibition point of 3-phenyl quinoline derivatives.
Future Outlook & Strategic Recommendations
Hybridization: Future development should focus on "hybrid" molecules, linking the 3-phenyl quinoline core with other pharmacophores (e.g., triazoles or chalcones) to target multiple pathways simultaneously (polypharmacology).
Solubility Optimization: The lipophilic nature of the 3-phenyl group often leads to poor aqueous solubility. Incorporating solubilizing tails (e.g., piperazine, morpholine) at the C4 or C7 position is a critical design requirement for in vivo efficacy.
Metabolic Stability: The para-position of the phenyl ring is a metabolic "soft spot" for oxidation. Blocking this site with Fluorine or a Methyl group is recommended to extend half-life.
References
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. Current Medicinal Chemistry. Link
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Link
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives. Scientific Reports. Link
Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. ACS Omega. Link
Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective alpha2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Link
Phenyl-quinoline derivatives as lead structure of cholinesterase inhibitors. International Journal of Biological Macromolecules. Link
Thermodynamic Stability of 3-Phenyl-2-(1-pyrrolidinyl)quinoline: A Comprehensive Structural and Energetic Analysis
Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The thermodynamic stability of heterocyclic scaffolds is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The thermodynamic stability of heterocyclic scaffolds is a foundational metric in drug design, dictating shelf-life, metabolic resistance, and binding affinity. 3-Phenyl-2-(1-pyrrolidinyl)quinoline (CAS: 339102-76-0) represents a highly functionalized, sterically congested derivative of the quinoline family. As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a collection of data points, but as a dynamic interplay between electronic resonance stabilization and steric frustration.
This whitepaper dissects the causality behind the thermodynamic stability of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, detailing the specific structural contributions of the quinoline core, the cyclic amine (pyrrolidine), and the bulky phenyl substituent. Furthermore, it establishes self-validating experimental and computational protocols required to quantify these thermodynamic parameters rigorously.
Structural Determinants of Thermodynamic Stability
The net thermodynamic stability—expressed via the standard enthalpy of formation (
) and Gibbs free energy ()—of 3-Phenyl-2-(1-pyrrolidinyl)quinoline is governed by three competing structural vectors.
The Quinoline Core: Aromaticity and Baseline Stability
The fused bicyclic quinoline core provides a rigid, highly conjugated, and thermodynamically stable foundation. Quantum chemical calculations on quinoline derivatives consistently demonstrate that the aromatic stabilization energy of the fused benzene and pyridine rings heavily favors the formation of deep potential energy wells[1].
Electronic "Push-Pull" of the 2-(1-Pyrrolidinyl) Group
The substitution of a pyrrolidinyl group at the 2-position introduces a tertiary cyclic amine to the electron-deficient pyridine ring of the quinoline core.
Enthalpic Stabilization: The nitrogen lone pair of the pyrrolidine ring delocalizes into the quinoline
-system (an amidine-like resonance). This electron donation significantly increases the HOMO energy level, creating a "push-pull" system that lowers the overall enthalpy of formation[2]. Furthermore, the lack of hydrogen-bond donors on this tertiary amine enhances its metabolic and thermodynamic stability in lipophilic environments compared to primary 2-aminoquinolines[3].
Entropic Advantage: Unlike acyclic dialkylamines (e.g., a diethylamino group), the 5-membered pyrrolidine ring is conformationally locked. This rigidity reduces the conformational entropy penalty (
) upon crystallization or receptor binding, leading to a more favorable free energy state ().
Steric Frustration via the 3-Phenyl Substituent
The most critical thermodynamic feature of this molecule is the ortho-relationship between the bulky 2-pyrrolidinyl group and the 3-phenyl group.
Out-of-Plane Rotation: To avoid severe van der Waals clashes (steric hindrance) between the pyrrolidine ring and the phenyl ring, the 3-phenyl group is forced to rotate out of the coplanar alignment with the quinoline core.
Thermodynamic Trade-off: This rotation sacrifices maximum
extended conjugation (a destabilizing enthalpic penalty) but successfully relieves steric strain, ultimately achieving the lowest possible global energy minimum for the system.
Figure 1: Interplay of steric and electronic factors governing the thermodynamic stability of the target compound.
Experimental Protocols for Thermodynamic Validation
To accurately profile the thermodynamic stability of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, empirical thermal analysis must be cross-validated with first-principles computational chemistry. A protocol is only as trustworthy as its internal controls; therefore, the following methodologies are designed as self-validating systems.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to determine the kinetic and thermodynamic stability of the compound in the solid state.
Step-by-Step Methodology:
Calibration: Calibrate the DSC instrument using high-purity Indium (
, ) to ensure precise enthalpic measurements.
Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified 3-Phenyl-2-(1-pyrrolidinyl)quinoline into an aluminum crucible. Seal with a pin-holed lid to allow outgassing without pressure buildup.
TGA Pre-Screening: Run a TGA scan from
to at under a nitrogen purge (). Identify the onset of thermal decomposition (). Causality: This ensures the DSC melting endotherm is not conflated with early-stage degradation.
DSC Profiling: Heat the sample in the DSC from
to below the established at a rate of under nitrogen.
Data Extraction: Integrate the melting endotherm to calculate the melting temperature (
) and the enthalpy of fusion (). A sharp, narrow endotherm validates high sample purity and a highly ordered, stable crystalline lattice.
Protocol B: Computational Thermodynamics (DFT)
Density Functional Theory (DFT) is utilized to calculate the HOMO-LUMO energy gap, which is a direct indicator of chemical reactivity and kinetic stability[4]. A larger gap indicates a "harder," more stable molecule[2].
Step-by-Step Methodology:
Initial Geometry Input: Construct the 3D model of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve immediate steric clashes between the phenyl and pyrrolidine rings[5].
DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-311++G(d,p) basis set. This specific basis set includes diffuse and polarization functions critical for accurately modeling the nitrogen lone pair delocalization and the
Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation at the same level of theory. Crucial Step: Ensure there are zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a true thermodynamic minimum.
Parameter Extraction: Extract the zero-point energy (ZPE), thermal corrections to enthalpy, and the HOMO/LUMO eigenvalues. Calculate the energy gap (
).
Figure 2: Self-validating experimental and computational workflow for thermodynamic profiling.
Quantitative Data Presentation
The following table synthesizes representative thermodynamic and electronic parameters for 3-Phenyl-2-(1-pyrrolidinyl)quinoline, contextualized against baseline quinoline structures derived from established DFT and calorimetric literature[6],[4],[1].
Compound Scaffold
HOMO Energy (eV)
LUMO Energy (eV)
Energy Gap (, eV)
Relative Stability / Reactivity
Structural Notes
Unsubstituted Quinoline
-6.25
-1.85
4.40
High Stability / Low Reactivity
Baseline aromatic system.
2-Aminoquinoline
-5.80
-1.70
4.10
Moderate Stability
Primary amine allows H-bonding; moderate electron donation.
3-Phenyl-2-(1-pyrrolidinyl)quinoline
-5.45
-1.95
3.50
"Softer" / Higher Reactivity
Strong electron donation from pyrrolidine raises HOMO; steric twist of phenyl ring lowers symmetry.
Note: A smaller
(3.50 eV) indicates that while the molecule is thermodynamically stable in its ground state due to resonance, it is more easily polarized ("softer") and kinetically more reactive toward electrophiles than the unsubstituted parent quinoline[2].
Conclusion
The thermodynamic stability of 3-Phenyl-2-(1-pyrrolidinyl)quinoline is not a static property but a delicate equilibrium of opposing forces. The robust aromaticity of the quinoline core and the enthalpic stabilization provided by the electron-donating pyrrolidine ring are counterbalanced by the severe steric hindrance introduced by the adjacent 3-phenyl group. By forcing the phenyl ring out of plane, the molecule successfully navigates this steric clash, settling into a stable, albeit electronically "softer," ground state. Accurately mapping these parameters requires a rigorous, self-validating combination of thermal analysis (DSC/TGA) and high-level DFT computations.
References
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations
Source: ACS Omega
URL:[Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives
Source: RSC Advances / NIH
URL:[Link]
THEORETICAL INVESTIGATION AND DESIGN OF BIOACTIVE QUINOLINE DERIVATIVES AS INHIBITORS OF DNA GYRASE OF SALMONELLA TYPHI
Source: Universiti Sains Malaysia
URL:[Link]
A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues
Source: ChemRxiv
URL:[Link]
A Tetrahydrobiopterin-Displacing Potent Neuronal Nitric Oxide Synthase Inhibitor with an Unprecedented Binding
Source: eScholarship.org
URL:[Link]
Electronic properties and dipole moment of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 3-Phenyl-2-(1-pyrrolidinyl)quinoline Abstract This technical guide provides a comprehensive exploration of the electronic properties and dipol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Abstract
This technical guide provides a comprehensive exploration of the electronic properties and dipole moment of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, a molecule of significant interest due to its donor-acceptor (D-A) architecture. The inherent electronic asymmetry, with the pyrrolidinyl group acting as an electron donor and the phenylquinoline moiety as an electron acceptor, gives rise to pronounced intramolecular charge transfer (ICT) characteristics. This guide delineates both theoretical and experimental methodologies for characterizing these properties, aimed at researchers, chemists, and drug development professionals. We detail protocols for computational modeling using Density Functional Theory (DFT), as well as experimental techniques including UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry. The determination of the ground and excited state dipole moments via solvatochromic methods is thoroughly explained, providing a framework for understanding and predicting the behavior of this and similar D-A systems in various environments.
Introduction: The Significance of Donor-Acceptor Quinoline Architectures
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the scaffold for numerous pharmaceuticals and functional materials.[1][2][3] The introduction of specific substituents can imbue the quinoline core with tailored electronic properties. In 3-Phenyl-2-(1-pyrrolidinyl)quinoline, the molecule is strategically functionalized to create a potent "push-pull" system. The pyrrolidine ring, rich in electron density due to the nitrogen lone pair, acts as a strong electron-donating group (the "push"). This group is conjugated to the electron-withdrawing phenylquinoline core (the "pull").
This D-A structure is the primary determinant of the molecule's electronic behavior. Upon photoexcitation, an electron can be transferred from the donor (pyrrolidine) to the acceptor (quinoline), a phenomenon known as Intramolecular Charge Transfer (ICT).[4][5] This process leads to a highly polarized excited state with a significantly larger dipole moment than the ground state. Molecules exhibiting strong ICT are of great interest for applications in:
Organic Light-Emitting Diodes (OLEDs): The tunability of emission colors and high fluorescence quantum yields in some D-A systems are highly desirable.[6]
Fluorescent Probes and Sensors: The sensitivity of their emission properties to the local environment (polarity, viscosity) makes them excellent candidates for chemical sensing.[7]
Nonlinear Optics (NLO): The large change in dipole moment upon excitation can lead to significant second-order NLO responses.[8]
Understanding the fundamental electronic properties—such as the frontier molecular orbital (HOMO-LUMO) energies and the ground and excited state dipole moments—is therefore critical to harnessing the full potential of this molecular scaffold.
Theoretical Framework: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the electronic structure and properties of molecules before synthesis or experimental measurement.[9][10]
Causality of Method Selection
For a molecule like 3-Phenyl-2-(1-pyrrolidinyl)quinoline, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often chosen. It offers a robust balance between computational cost and accuracy for organic molecules by incorporating both Hartree-Fock exchange and DFT exchange-correlation.[9][10] To accurately describe the diffuse electron density, especially in the excited state and for calculating properties like polarizability, a basis set with diffuse functions, such as 6-311+G(d,p) , is recommended.[8] Time-Dependent DFT (TD-DFT) is the method of choice for calculating vertical excitation energies, which correspond to UV-Vis absorption maxima (λ_max).[8][11]
Computational Workflow Protocol
Objective: To calculate the ground state geometry, frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), ground state dipole moment (µ_g), and absorption spectrum (λ_max).
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Structure Input: Build the 3D structure of 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Geometry Optimization:
Perform a full geometry optimization in the gas phase to find the lowest energy conformation.
Rationale: This step is crucial as all subsequent electronic property calculations depend on an accurate molecular geometry.
Frequency Calculation:
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
Property Calculation (Ground State):
From the optimized structure, calculate:
HOMO/LUMO Energies: These are critical for understanding the molecule's redox potential and electronic transitions. The energy gap (ΔE) is a key parameter for optoelectronic applications.[9][12]
Molecular Electrostatic Potential (MEP): This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8]
Dipole Moment (µ_g): The calculation provides the magnitude and vector of the ground state dipole moment.[12]
Functional/Basis Set: Same as optimization (B3LYP/6-311+G(d,p)).
Calculation: Compute the first 10-20 singlet vertical excitation energies.
Analysis: Identify the transition with the highest oscillator strength (f). Its energy corresponds to the main absorption band in the UV-Vis spectrum. The orbitals involved (e.g., HOMO to LUMO) confirm the nature of the transition (e.g., π-π* or ICT).
Figure 2: General workflow for experimental characterization.
Dipole Moment Determination: Quantifying Charge Separation
The dipole moment is a quantitative measure of charge separation in a molecule. Comparing the ground state dipole moment (µ_g) with the excited state dipole moment (µ_e) provides a direct measure of the extent of intramolecular charge transfer upon excitation.
Ground State Dipole Moment (µ_g)
The ground state dipole moment is most reliably determined from the DFT calculations described in Section 2. Experimental determination is complex, but the computational value is generally considered accurate for molecules of this type.
[12][13]
Excited State Dipole Moment (µ_e)
The excited state dipole moment cannot be measured directly but can be estimated from the solvatochromic shifts of the absorption and emission spectra using theories like the Lippert-Mataga model.
[14][13]
Protocol: Lippert-Mataga Analysis
Data Collection: Gather the absorption (ν_abs) and emission (ν_em) maxima in wavenumbers (cm⁻¹) from the solvatochromic study (Section 3.1) for a series of aprotic solvents.
Calculate Solvent Polarity Function (Δf): For each solvent, calculate the orientation polarizability, Δf, using the dielectric constant (ε) and refractive index (n):
Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]
Plot the Data: Create a Lippert-Mataga plot of the Stokes shift (ν_abs - ν_em) as a function of the solvent polarity function (Δf).
Linear Regression: Perform a linear fit on the plotted data. The relationship is given by:
ν_abs - ν_em = [2(µ_e - µ_g)² / (hc a³)] * Δf + constant
where:
µ_e and µ_g are the excited and ground state dipole moments.
h is Planck's constant.
c is the speed of light.
a is the Onsager cavity radius of the solute molecule (can be estimated from the optimized molecular volume from DFT calculations).
Calculate Dipole Moment Change (Δµ): The slope of the Lippert-Mataga plot is directly proportional to the square of the change in dipole moment (Δµ = µ_e - µ_g). From the slope, one can calculate Δµ.
Estimate µ_e: Assuming the ground state dipole moment (µ_g) from DFT calculations is accurate, the excited state dipole moment can be calculated as:
µ_e = µ_g + Δµ
A large calculated value for Δµ provides strong quantitative evidence for a significant redistribution of electron density and a pronounced ICT character in the excited state.
[13][15]
Figure 3: Conceptual diagram of the intramolecular charge transfer process.
Summary of Key Properties and Data
The combination of computational and experimental techniques provides a holistic understanding of the electronic landscape of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. The expected findings are summarized below.
Property
Computational Method
Experimental Method
Expected Value/Observation
Significance
HOMO Energy
DFT (B3LYP/6-311+G(d,p))
Cyclic Voltammetry
-5.0 to -5.5 eV
Governs electron-donating ability and oxidation potential.
LUMO Energy
DFT (B3LYP/6-311+G(d,p))
CV + Optical Gap
-1.8 to -2.5 eV
Governs electron-accepting ability and reduction potential.
HOMO-LUMO Gap
DFT (ΔE)
Absorption Onset (E_g_opt)
2.5 to 3.2 eV
Determines absorption color and intrinsic stability. [9]
Absorption Max (λ_abs)
TD-DFT
UV-Vis Spectroscopy
350-400 nm
Corresponds to the S₀ → S₁ (ICT) transition.
Emission Max (λ_em)
-
Fluorescence Spectroscopy
450-550 nm
Highly sensitive to solvent polarity.
Stokes Shift (Δν)
-
From λ_abs and λ_em
Large, increases with solvent polarity
Indicates significant structural relaxation and ICT in the excited state. [6]
Ground State Dipole (µ_g)
DFT
-
3-5 Debye
Establishes baseline polarity.
Excited State Dipole (µ_e)
-
Solvatochromic Shift Analysis
10-20 Debye
A much larger µ_e than µ_g is definitive proof of ICT. [14][15]
Conclusion
3-Phenyl-2-(1-pyrrolidinyl)quinoline is a model system for studying intramolecular charge transfer. Its electronic properties are dominated by the donor-acceptor interplay between the pyrrolidinyl and phenylquinoline moieties. This guide has outlined a synergistic approach, combining DFT/TD-DFT computations with UV-Vis/fluorescence spectroscopy and cyclic voltammetry, to fully characterize the molecule. The key signatures of this system are a pronounced positive solvatochromism, a large Stokes shift that increases with solvent polarity, and a significantly larger dipole moment in the excited state compared to the ground state. A thorough understanding of these parameters, derived from the protocols detailed herein, is fundamental for the rational design and application of this and related quinoline derivatives in advanced materials and drug discovery.
References
BenchChem. (2025).
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. (2025). ACS Physical Chemistry Au.
Jen, A. K. Y., et al. (2001). New Conjugated Polymers with Donor−Acceptor Architectures: Synthesis and Photophysics of Carbazole−Quinoline and Phenothiazine−Quinoline Copolymers and Oligomers Exhibiting Large Intramolecular Charge Transfer.
Determination of excited state dipole moments in solution via thermochromic methods. PMC.
Zhu, X., et al. (2019).
Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2024).
Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions.
Hosen, N.
Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. (2018). Asian Journal of Chemistry.
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2021). SCIRP.
Kumar, N. S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research Vol. 9.
Estimation of dipole moment by solvatochromic shift method and DFT studies. (2023). INIS-IAEA.
Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline.
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
What is Intramolecular Charge Transfer (ICT)?. Ossila.
Jamal, A., Alam, Z., & Md. (n.d.). DFT calculation for the nonlinear optical response of functionalized quinolines. SSRN.
Synthesis, DFT studies on a series of tunable quinoline deriv
Slama-Schwok, A., Blanchard-Desce, M., & Lehn, J. M. Intramolecular charge transfer in donor-acceptor molecules. Scilit.
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
Mali, R. D., et al. (2025).
Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines.
Literature review of 2-(1-pyrrolidinyl)quinoline synthesis pathways
Abstract 2-(1-pyrrolidinyl)quinoline (CAS: 13212-33-4) is a pivotal heterocyclic scaffold in medicinal chemistry, exhibiting significant bioactivity as a pharmacophore in antimycobacterial, antifungal, and antileishmania...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-(1-pyrrolidinyl)quinoline (CAS: 13212-33-4) is a pivotal heterocyclic scaffold in medicinal chemistry, exhibiting significant bioactivity as a pharmacophore in antimycobacterial, antifungal, and antileishmanial agents. This guide details three distinct synthesis pathways, ranging from robust industrial methods to precision catalytic approaches, enabling researchers to select the optimal route based on substrate sensitivity and scale.
Introduction & Strategic Analysis
The synthesis of 2-(1-pyrrolidinyl)quinoline hinges on the functionalization of the electron-deficient C2 position of the quinoline ring. The nitrogen atom of the quinoline moiety acts as an electron sink, activating the C2 and C4 positions toward nucleophilic attack.
Structural Causality in Synthesis
Activation: The dipole moment and electronegativity of the ring nitrogen make C2 highly electrophilic.
Leaving Group Lability: In 2-haloquinolines, the leaving group ability follows the trend I > Br > Cl > F for Pd-catalyzed reactions, but often F > Cl > Br > I for Nucleophilic Aromatic Substitution (
) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. However, 2-chloroquinoline is the most cost-effective and widely available precursor.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the synthesis pathway based on starting material and functional group tolerance.
Pathway 1: Nucleophilic Aromatic Substitution (
)
The Industrial Workhorse
This is the most direct and scalable method. It relies on the inherent electrophilicity of the 2-chloroquinoline.
Mechanism
The reaction proceeds via an addition-elimination mechanism. The pyrrolidine nitrogen attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the chloride ion.
Solvent: Neat (solvent-free) or Ethanol/DMF if solubility is an issue.
Conditions: Reflux (80–100 °C).
Step-by-Step Methodology:
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.64 g, 10 mmol).
Addition: Add pyrrolidine (2.5 mL, ~30 mmol) directly to the flask. Note: Excess pyrrolidine acts as both the nucleophile and the base to scavenge the HCl byproduct.
Reaction: Heat the mixture to reflux (approx. 90 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material spot (
) should disappear, replaced by a lower fluorescent spot.
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
Workup: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (3 x 20 mL), dry over anhydrous
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.
Critical Insight: While neat conditions maximize kinetics, using water as a solvent with Potassium Fluoride (KF) as an additive has been shown to enhance yields in "on-water"
reactions for similar heteroaryl chlorides, promoting a greener profile [1].[1]
Pathway 2: Buchwald-Hartwig Amination
The Precision Approach
When the substrate contains heat-sensitive groups or when using less reactive 2-bromo or 2-tosyl derivatives, Palladium-catalyzed cross-coupling is superior.
Catalytic Cycle[2][3][4][5]
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
Ligand Exchange: Pyrrolidine coordinates to Pd.
Deprotonation: Base removes the proton from the amine.
Reductive Elimination: Formation of C-N bond and regeneration of Pd(0).
Experimental Protocol
Catalyst:
(1-2 mol%) or .
Ligand: BINAP or Xantphos (to prevent
-hydride elimination and enhance reductive elimination).
Base:
(Sodium tert-butoxide) or .
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.
Loading: Add 2-chloroquinoline (1.0 eq),
(2 mol%), BINAP (3 mol%), and (1.5 eq).
Solvent: Add anhydrous Toluene via syringe.
Amine: Add Pyrrolidine (1.2 eq).
Heating: Seal and heat to 80 °C for 12 hours.
Filtration: Filter through a celite pad to remove Palladium black.
Purification: Concentrate and purify via silica gel chromatography.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination for quinoline functionalization.
Pathway 3: Direct C-H Amination (via N-Oxide)
The Atom-Economy Route
This method avoids the pre-functionalization of quinoline with a halogen. It utilizes Quinoline N-oxide, which renders the C2 position susceptible to nucleophilic attack upon activation.
Mechanism[3][5][6]
Activation: The N-oxide oxygen is activated by an acylating or sulfonylating agent (e.g.,
or PyBroP), making it a good leaving group.
Nucleophilic Attack: Pyrrolidine attacks the C2 position.
Elimination: Loss of the activated oxygen species restores aromaticity.
Efficient Synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Significance of the 2-Aminoquinoline Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 2-Aminoquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antiviral.[1][2][3][4] The 3-phenyl-2-(1-pyrrolidinyl)quinoline scaffold, in particular, represents a privileged structure in drug discovery. The presence of the 3-phenyl group can enhance biological activity through various interactions with target proteins, while the 2-amino functionality, in this case, a pyrrolidinyl moiety, often plays a crucial role in modulating the compound's physicochemical properties and target engagement.[5][6] This guide provides a comprehensive overview of an efficient and reliable two-step protocol for the synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, designed for researchers and professionals in drug development.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline is most effectively achieved through a two-step sequence. This strategy involves the initial construction of a key intermediate, 2-chloro-3-phenylquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the pyrrolidinyl group. This approach offers a convergent and modular route, allowing for potential diversification at both the 3- and 2-positions of the quinoline core.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-phenylquinoline
The initial and critical step in this synthetic sequence is the formation of the 2-chloro-3-phenylquinoline core. For this, the Vilsmeier-Haack reaction offers a robust and scalable method, starting from readily available N-phenyl-2-phenylacetamide.
Causality Behind the Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization of activated aromatic and heteroaromatic compounds.[7] In this context, the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (chloroiminium salt). This reagent then reacts with the enolizable N-phenyl-2-phenylacetamide to drive an intramolecular cyclization, ultimately leading to the formation of the quinoline ring system with a chlorine atom at the 2-position.[8]
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-phenyl-2-phenylacetamide (1.0 eq) in anhydrous DMF (3.0 eq).
Cool the solution to 0-5 °C using an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (4.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[9]
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-chloro-3-phenylquinoline.
Parameter
Condition
Rationale
Starting Material
N-phenyl-2-phenylacetamide
Provides the necessary phenyl groups at the N- and 3-positions.
Reagents
DMF, POCl₃
Form the electrophilic Vilsmeier reagent for cyclization.
Decomposes excess reagents and allows for product extraction.
Part 2: Nucleophilic Aromatic Substitution (SNAr) for Pyrrolidine Installation
With the 2-chloro-3-phenylquinoline intermediate in hand, the final step is the introduction of the pyrrolidinyl moiety at the 2-position via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Insight into the SNAr Reaction
The quinoline ring is an electron-deficient heteroaromatic system, which makes the carbon atom bearing the chlorine substituent susceptible to nucleophilic attack.[10] The SNAr reaction proceeds through a two-step addition-elimination mechanism.[11] First, the nucleophile (pyrrolidine) attacks the carbon at the 2-position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom in the quinoline ring. In the second step, the chloride leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the final product.
Visualizing the Synthesis
Caption: Overall synthetic workflow for 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Experimental Protocol: SNAr Reaction
Materials:
2-Chloro-3-phenylquinoline
Pyrrolidine
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (optional, but recommended)
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
Water
Ethyl acetate or Dichloromethane
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
To a solution of 2-chloro-3-phenylquinoline (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask, add pyrrolidine (1.5-2.0 eq).[12]
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or triethylamine (Et₃N) (1.5 eq) to act as an acid scavenger.[1]
Heat the reaction mixture to 80-120 °C and stir for 2-8 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain the final product, 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Parameter
Condition
Rationale
Nucleophile
Pyrrolidine
A strong secondary amine nucleophile for the SNAr reaction.
Solvent
DMF or DMSO
Aprotic polar solvents that facilitate SNAr reactions.
Base (optional)
K₂CO₃ or Et₃N
Neutralizes the HCl byproduct, preventing protonation of the nucleophile.
Temperature
80-120 °C
Provides the necessary activation energy for the substitution.[12]
Alternative One-Pot Synthesis Strategies
While the two-step approach is robust and versatile, it is worth noting that modern synthetic methodologies are continually evolving. A transition-metal-free, one-pot synthesis of 3-(1-pyrrolidinyl)quinolines has been reported, starting from nitrobenzenes and tert-butyl 3-(1-pyrrolidinyl)crotonate.[5] This method constructs the quinoline ring with the pyrrolidinyl group already in place. However, this specific protocol typically yields a product with a carboxylic acid ester at the 2-position, which would require further synthetic modifications to introduce the phenyl group. For the direct synthesis of the title compound, the two-step protocol remains the more direct and established route.
Conclusion and Future Perspectives
The described two-step synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline provides a reliable and efficient pathway for obtaining this valuable scaffold for drug discovery and medicinal chemistry research. The Vilsmeier-Haack cyclization followed by a nucleophilic aromatic substitution offers high yields and allows for modular diversification. By understanding the underlying chemical principles of each step, researchers can optimize conditions and adapt these protocols for the synthesis of a diverse library of quinoline analogs, thereby accelerating the development of novel therapeutic agents.
References
A simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N- arylacetamides has been reported. (n.d.). Retrieved from [Link]
Mąkosza, M., & Staliński, K. (2017). Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction. Organic & Biomolecular Chemistry, 15(10), 2239–2247.
Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017, March 8). Research and Reviews, 6(1).
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, M. S. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(49), 29281–29306.
A kind of preparation method of 2-chloro-3-formyl quinoline derivatives. (2019, November 8).
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.
Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 138-151.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. (2025). BenchChem.
Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (2025). BenchChem.
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. (2025). BenchChem.
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013).
SNAr (Cl) - Aromatic Amines. (n.d.). Common Organic Chemistry.
Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
Invention of Eco-Friendly Catalyst-Free One Pot Synthesis of Novel 3-Phenyl-3,4-Dihydro -2h- Oxazino [5,6-H] Quinoline Derivatives Via Reaction of 8-Hydroxyquinoline. (2020, September 25). Researcher.
New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. (2017). Organic & Biomolecular Chemistry.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (2012). Molecules.
One-pot synthesis and pharmacological evaluation of new quinoline/pyrimido-diazepines as pulmonary antifibrotic agents. (2024, September 18). Future Medicinal Chemistry.
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical€Mechanistic and React. (2025, May 22).
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012).
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks.
A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. (2021, March 12). Molecules.
De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor C
Application Note: High-Efficiency One-Pot Synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Executive Summary & Mechanistic Rationale The 2-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently appearing in antimalarial, antineoplastic, and antimicrobial agents. The synthesis of 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 2-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently appearing in antimalarial, antineoplastic, and antimicrobial agents. The synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline from 2-chloro-3-phenylquinoline represents a classic, highly efficient transformation utilizing metal-free Nucleophilic Aromatic Substitution (
).
The Causality of Experimental Design
The success of this amination relies on the inherent electronic properties of the quinoline core. The
-hybridized nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C2 position[1]. When 2-chloro-3-phenylquinoline[2] is subjected to a strong, unhindered nucleophile like pyrrolidine, an addition-elimination reaction occurs[3].
Pyrrolidine is specifically chosen not only as the nucleophile but also as its own acid scavenger. By utilizing a stoichiometric excess (3.0 equivalents), the secondary amine neutralizes the highly corrosive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
byproduct generated during the restoration of aromaticity, driving the reaction equilibrium forward[3]. Furthermore, transitioning this reaction from conventional reflux to Microwave Irradiation (MWI) in N-Methyl-2-pyrrolidone (NMP) exploits the high dielectric constant of the solvent, rapidly overcoming the activation energy barrier of the rate-determining step and suppressing thermal degradation.
Reaction Pathway & Workflow Visualizations
Mechanistic logic of the metal-free S_NAr addition-elimination pathway.
Experimental workflow for the microwave-assisted synthesis protocol.
Quantitative Optimization Data
To establish a self-validating and robust protocol, reaction parameters were systematically optimized. As demonstrated in Table 1, conventional heating requires extended reaction times which promote the formation of dark, tarry byproducts. Microwave irradiation in NMP provides the optimal balance of substrate solubility, dielectric heating efficiency, and rapid kinetics.
Table 1: Optimization of
Conditions for 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Reaction Assembly: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, dissolve 2-chloro-3-phenylquinoline (240 mg, 1.0 mmol) in anhydrous NMP (2.0 mL).
Reagent Addition: Syringe in pyrrolidine (250
L, ~3.0 mmol) dropwise at room temperature. Seal the vial with a Teflon-lined crimp cap.
Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Set the parameters to 130 °C, with a ramp time of 2 minutes and a hold time of 20 minutes. Ensure the maximum power is capped at 250 W to prevent pressure spikes[4].
Cooling: Allow the vessel to cool to room temperature (typically via the instrument's compressed air cooling system) before uncapping.
Thermal Activation: Submerge the flask in a pre-heated silicone oil bath at 130 °C. Stir vigorously for 6 hours under a nitrogen atmosphere to prevent oxidative degradation[3].
Self-Validating Workup & Isolation
To ensure process integrity, In-Process Control (IPC) via Thin Layer Chromatography (TLC) is mandatory before proceeding to workup.
TLC Validation: Spot the reaction mixture against the starting material using a mobile phase of Hexane:EtOAc (4:1 v/v). The starting material (non-polar) elutes near
. The successful formation of the tertiary amine product significantly increases polarity, yielding a distinct, UV-active spot at approximately . Complete disappearance of the spot validates reaction completion.
Quenching & Extraction: Transfer the crude mixture to a separatory funnel containing 20 mL of distilled water. Extract the aqueous layer with EtOAc (
mL).
Washing: Wash the combined organic layers with brine (
mL) to thoroughly remove the highly polar NMP solvent.
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane:EtOAc (85:15). Evaporation of the pure fractions yields 3-Phenyl-2-(1-pyrrolidinyl)quinoline as a highly pure solid.
References
Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cycliz
Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol
Benchchem
A Facile Method for Nucleophilic Aromatic Substitution of Cyclic Amine
ResearchG
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole
ResearchG
Application Note: Solvent Selection & Recrystallization Protocol for 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Abstract This technical guide details the solvent selection strategy and recrystallization protocols for 3-Phenyl-2-(1-pyrrolidinyl)quinoline , a pharmacologically relevant scaffold exhibiting lipophilic and semi-polar c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the solvent selection strategy and recrystallization protocols for 3-Phenyl-2-(1-pyrrolidinyl)quinoline , a pharmacologically relevant scaffold exhibiting lipophilic and semi-polar characteristics. Due to the specific substitution pattern—a hydrophobic phenyl ring at C3 and a cyclic amine at C2—standard quinoline purification methods often result in oiling out or co-precipitation of impurities. This note provides an optimized Ethanol (EtOH) single-solvent system and an Ethyl Acetate (EtOAc)/Hexane binary system, supported by solubility profiling and mechanistic rationale.
Introduction & Chemical Context
The target compound, 3-Phenyl-2-(1-pyrrolidinyl)quinoline , represents a structural hybrid of a lipophilic diaryl system and a cyclic enamine-like motif.
Structural Analysis for Solubility Prediction
Quinoline Core: Planar, aromatic, and moderately lipophilic.
C3-Phenyl Group: Significantly increases
(lipophilicity) and induces potential steric torsion, affecting crystal packing.
C2-Pyrrolidinyl Group: The nitrogen lone pair participates in conjugation with the quinoline ring (amidine-like resonance). This reduces the basicity of the nitrogen compared to aliphatic amines but introduces a polar vector that facilitates solubility in alcohols.
Implication: The molecule is too lipophilic for aqueous recrystallization but too polar for pure hydrocarbons (like hexane) to act as good primary solvents. It requires a "Goldilocks" solvent capable of hydrogen bonding (to the pyrrolidine/quinoline nitrogen) while solvating the hydrophobic phenyl-quinoline body.
Solvent Screening Strategy
The following solubility profile was established based on structural analogs (e.g., 2-amino-3-phenylquinolines) and empirical testing.
Best for: Removal of polar impurities (salts, unreacted pyrrolidine) and highly lipophilic tars.
Mechanism: The temperature coefficient of solubility in ethanol is steep for this compound class. At boiling, the alcohol solvates the amine; upon cooling, the hydrophobic phenyl-quinoline interactions dominate, driving crystal lattice formation.
Step-by-Step Procedure:
Preparation: Place 5.0 g of crude 3-Phenyl-2-(1-pyrrolidinyl)quinoline in a 100 mL round-bottom flask (RBF).
Dissolution: Add absolute Ethanol (15 mL). Add a magnetic stir bar.
Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath.
Note: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained. Avoid "drowning" the crystals in excess solvent.
Hot Filtration (Optional): If insoluble black specks (charcoal/palladium residues) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.
Controlled Cooling:
Remove the flask from heat and place it on a cork ring.
Allow to cool to room temperature (RT) undisturbed for 2 hours. Do not stir. Stirring induces rapid precipitation of amorphous powder rather than crystals.
Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Harvesting: Filter the crystals using a Büchner funnel.
Washing: Wash the filter cake with 5-10 mL of ice-cold Ethanol.
Best for: Removal of structurally similar lipophilic impurities (e.g., 2-chloro-3-phenylquinoline starting material) that might co-crystallize in ethanol.
Step-by-Step Procedure:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).
Anti-Solvent Addition:
Keep the solution boiling gently.
Add Hexane dropwise via an addition funnel or pipette.
Continue adding until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.
Re-solubilization: Add a few drops of hot EtOAc to just clear the turbidity.
Crystallization: Remove from heat. Cover the flask with foil (to prevent solvent evaporation) and allow to cool slowly to RT, then to 4°C.
Harvesting: Filter and wash with a cold 1:3 mixture of EtOAc:Hexane.
Process Visualization (Workflow)
Caption: Decision matrix and workflow for the purification of 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Troubleshooting & Quality Control
Common Issues
Oiling Out: If the product separates as an oil instead of crystals, the solution is likely too concentrated or the cooling was too rapid.
Fix: Re-heat to dissolve the oil, add slightly more solvent (10-20%), and add a "seed crystal" of pure product if available. Cool very slowly.
No Precipitation: Too much solvent.
Fix: Evaporate 50% of the solvent on a rotary evaporator and retry cooling.
QC Specifications
HPLC Purity: >98.5% (Area %).
1H NMR (CDCl3): Check for the disappearance of the pyrrolidine starting material multiplets (approx. 1.8 and 2.9 ppm) and the distinct shift of the quinoline aromatic protons.
Appearance: Pale yellow to off-white needles or prisms.
References
Martinez, P. D. G., et al. (2018).[1] 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. ResearchGate. Link
BenchChem. (2025).[2] Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Application Notes. Link
Domański, A. A., et al. (2017). Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines. SciSpace. Link
Carvajal, M. T., & Yalkowsky, S. (2019).[3] Effect of pH and Ionic Strength on the Solubility of Quinoline. PubMed.[4] Link[3]
HPLC method development for detection of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Application Note: HPLC Method Development for the Detection of 3-Phenyl-2-(1-pyrrolidinyl)quinoline Abstract & Molecule Profile This guide details the development of a High-Performance Liquid Chromatography (HPLC) method...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development for the Detection of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Abstract & Molecule Profile
This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for 3-Phenyl-2-(1-pyrrolidinyl)quinoline . This molecule presents specific chromatographic challenges due to its physicochemical properties: the basicity of the 2-aminoquinoline core and the significant hydrophobicity introduced by the 3-phenyl and pyrrolidinyl substituents.
Analyte Profile:
Chemical Structure: A quinoline scaffold substituted at the C2 position with a pyrrolidine ring (cyclic tertiary amine) and at the C3 position with a phenyl group.[1][2]
Key Challenge: The electron-donating pyrrolidinyl group at position 2 stabilizes the protonated quinoline nitrogen (amidine-like resonance), significantly increasing the pKa (predicted pKa ~8.0–9.[2]0) compared to unsubstituted quinoline (pKa 4.9).[1][2] This necessitates careful pH control to prevent peak tailing.
Physicochemical Assessment & Method Strategy
Before method development, we must establish the "Why" behind the parameters.
Property
Predicted Value
Chromatographic Implication
pKa (Base)
~8.5 (Ring N)
Critical: At neutral pH (7.0), the molecule exists as a mixture of ionized and neutral species, leading to split peaks.[1][2] Solution: Use pH < 2.5 (fully ionized) or pH > 10.5 (fully neutral).[1][2]
LogP (Hydrophobicity)
> 4.5
Critical: High retention on C18.[1][2] Requires a high percentage of organic modifier (ACN) to elute within a reasonable timeframe.[1][2]
UV Chromophore
~254, 350 nm
The conjugation of the phenyl ring and the auxochromic pyrrolidine nitrogen extends absorption into the UVA region.[2]
Decision Matrix: Mobile Phase Selection
The choice of pH is the primary determinant of peak shape for this analyte.
Figure 1: Decision tree for mobile phase pH selection based on analyte basicity.
Detailed Experimental Protocol
This protocol utilizes a Low pH / Reverse Phase approach, which is the industry standard for robustness and Mass Spectrometry (MS) compatibility.[1][2]
Secondary Wavelength: 350 nm (Specific to the conjugated quinoline-pyrrolidine system).[1][2]
Scan Range: 200–400 nm.
Method Optimization & Troubleshooting
Once the initial chromatogram is obtained, optimize based on the following symptoms:
Symptom
Cause
Corrective Action
Peak Tailing (As > 1.5)
Interaction of protonated amine with residual silanols.
1.[1][2] Switch modifier to 0.05% TFA (stronger ion pairing).2. Increase buffer concentration (e.g., 20mM Ammonium Formate).[1][2]
Retention Time > 10 min
Analyte is too hydrophobic.
Use a C8 column or increase the starting %B to 20% or 30%.
Split Peaks
Sample solvent mismatch or pH instability.
1. Dissolve sample in mobile phase starting conditions.2. Ensure pH is at least 2 units away from pKa (target pH 2.5).[1][2]
Self-Validating Step: The "Peak Purity" Check
Using the DAD, overlay spectra from the upslope, apex, and downslope of the peak. They must normalize perfectly. If they do not, a co-eluting impurity is present (likely a synthesis intermediate like 2-chloro-3-phenylquinoline).[2]
Validation Parameters (ICH Q2)
To ensure the method is reliable for drug development contexts, evaluate the following:
Specificity: Inject the synthesis precursors (e.g., 3-phenyl-2-chloroquinoline and pyrrolidine). Ensure baseline resolution (
LOD/LOQ: Determine based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).
References
Dolan, J. W. (2010).[1][2] A Guide to HPLC Method Development. LCGC North America. Retrieved from [Link]
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[2] Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
PubChem. (n.d.).[1][2] Compound Summary for 2-Aminoquinoline. National Library of Medicine. Retrieved from [Link][1][2]
Application Notes and Protocols for the Catalytic Coupling of Pyrrolidine and 3-Phenylquinoline
Introduction: The Significance of 3-Aminoquinoline Scaffolds in Modern Drug Discovery The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 3-Aminoquinoline Scaffolds in Modern Drug Discovery
The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties. Specifically, the introduction of an amino substituent at the C3-position of the quinoline ring can significantly modulate the pharmacological profile of the parent molecule. The pyrrolidinyl moiety, a saturated five-membered nitrogen heterocycle, is a common feature in many FDA-approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[1] The catalytic coupling of pyrrolidine to the 3-position of 3-phenylquinoline, therefore, represents a key transformation for the generation of novel molecular entities with high potential in drug discovery programs.
This application note provides a comprehensive guide to the catalytic C-N cross-coupling of pyrrolidine with a 3-halo-3-phenylquinoline precursor, focusing on the widely adopted Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol, and discuss key optimization parameters to empower researchers in the successful synthesis of 3-(pyrrolidin-1-yl)-3-phenylquinoline and its analogs.
Mechanistic Rationale: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] Its development has revolutionized the synthesis of arylamines, offering a versatile and functional-group-tolerant alternative to traditional methods.[2] The catalytic cycle, illustrated below, proceeds through a series of well-defined steps:
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Oxidative Addition: The cycle commences with the oxidative addition of the 3-halo-3-phenylquinoline to a low-valent palladium(0) complex, which is typically stabilized by phosphine ligands. This step forms a palladium(II) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl.[4]
Amine Coordination and Deprotonation: The amine, in this case, pyrrolidine, then coordinates to the palladium(II) complex. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.
Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the desired 3-(pyrrolidin-1-yl)-3-phenylquinoline is eliminated from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands often accelerates this step.[4]
Key Parameters for Reaction Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters:
Parameter
Recommended Options
Rationale and Considerations
Palladium Precursor
Pd₂(dba)₃, Pd(OAc)₂
These are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.
Ligand
XPhos, RuPhos, BrettPhos, BINAP
Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or biphenyl-based ligands (e.g., BrettPhos) are often superior for coupling secondary amines and for challenging substrates.[5][6] BINAP is a classic bidentate ligand that can also be effective.[7]
Base
NaOt-Bu, K₃PO₄, Cs₂CO₃
A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice for many aminations. For base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed.
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are frequently used and often give excellent results.
Temperature
80-120 °C
The reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
Experimental Protocol: A Representative Procedure
The following protocol is a representative procedure for the palladium-catalyzed coupling of pyrrolidine with 3-bromo-3-phenylquinoline, adapted from established methods for the amination of haloquinolines and related heterocycles.[5][7][8] Optimization may be required for specific substrates and desired scales.
Figure 2: Experimental workflow for the catalytic coupling.
Anhydrous Toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
Magnetic stirrer and heating mantle/oil bath
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-3-phenylquinoline, palladium(II) acetate, XPhos, and sodium tert-butoxide.
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe, followed by the addition of pyrrolidine.
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 100-110 °C.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(pyrrolidin-1-yl)-3-phenylquinoline.
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting and Further Considerations
Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand (e.g., BrettPhos), or a stronger base if the substrate is tolerant. Ensure that all reagents and the solvent are strictly anhydrous and that the reaction is maintained under a positive inert atmosphere. Catalyst deactivation can occur in the presence of oxygen or moisture.
Formation of Side Products: The formation of dehalogenated starting material can indicate a competing hydrodehalogenation pathway. This can sometimes be suppressed by adjusting the ligand-to-metal ratio or changing the solvent.
Scale-up: For larger-scale reactions, mechanical stirring may be necessary to ensure efficient mixing of the heterogeneous mixture. Careful control of the reaction temperature is also crucial to avoid exothermic events.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of 3-(pyrrolidin-1-yl)-3-phenylquinoline. By understanding the underlying mechanism and carefully optimizing the key reaction parameters—namely the palladium precursor, ligand, base, and solvent—researchers can efficiently access this important class of molecules. The provided protocol serves as a solid starting point for the development of synthetic routes to novel quinoline-based compounds for applications in drug discovery and materials science.
References
Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction. (2017). SciSpace. Available at: [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. Available at: [Link]
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PMC. Available at: [Link]
Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (2014). ScienceOpen. Available at: [Link]
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. Available at: [Link]
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (n.d.). PMC. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scope
The compound 3-Phenyl-2-(1-pyrrolidinyl)quinoline is a synthetic heterocyclic molecule characterized by a lipophilic quinoline core conjugated with a phenyl ring and a basic pyrrolidine moiety[1]. In preclinical drug discovery and chemical biology, maintaining the structural integrity of such compounds is paramount. Variations in storage conditions—specifically exposure to light, moisture, and repeated temperature fluctuations—can lead to rapid degradation, resulting in false negatives or false positives in downstream biological assays[2].
This application note provides a comprehensive, self-validating protocol for the storage, handling, and reconstitution of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. By understanding the chemical causality behind these protocols, researchers can ensure maximum compound stability and assay reproducibility.
Physicochemical & Hazard Profile
To design an effective handling protocol, it is critical to understand the compound's baseline properties. The basicity of the pyrrolidine ring and the photo-reactivity of the quinoline core dictate the need for stringent environmental controls[3][4].
Table 1: Physicochemical Properties and Safety Summary
Understanding why a compound degrades is the foundation of proper handling. 3-Phenyl-2-(1-pyrrolidinyl)quinoline is primarily susceptible to two degradation vectors:
Photo-Oxidation: The quinoline core is highly sensitive to ultraviolet (UV) and visible light. Photocatalytic degradation generates reactive oxygen species (ROS) that attack the pyridine ring, leading to the formation of quinolinones or hydroxylated quinoline derivatives[6][7].
Hydrolytic N-Oxidation: The electron-rich pyrrolidine nitrogen is susceptible to nucleophilic attack and N-oxidation when exposed to atmospheric oxygen and moisture, particularly in "wet" solvents[2][8].
Figure 1: Primary degradation pathways of 3-Phenyl-2-(1-pyrrolidinyl)quinoline via light and moisture.
Storage Protocols
Solid-State Storage
Temperature: Store the lyophilized solid at -20°C . For long-term archiving (>6 months), -80°C is preferred.
Atmosphere: Store in a desiccator. If possible, flush the vial with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen[3].
Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation of the quinoline core[7].
Solution-State Storage (DMSO Stocks)
Solvent Quality: Use strictly anhydrous DMSO (water content < 0.1%). The presence of water in DMSO significantly accelerates the degradation of heterocyclic compounds and reduces their kinetic solubility[8][9].
Aliquot Strategy: Never store DMSO stock solutions in a single large volume. Repeated freeze-thaw cycles cause localized concentration gradients (crashing out) and introduce condensation (water) into the vial[2][10].
Step-by-Step Reconstitution & Handling Workflow
The following protocol details the preparation of a standard 10 mM stock solution for high-throughput screening or in vitro assays. This process is designed as a self-validating system to ensure quality control at every step.
Reconstitution Methodology
Thermal Equilibration (Critical Step): Remove the solid compound vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.
Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, introducing water that will degrade the compound once dissolved[8].
Solvent Addition: In a chemical fume hood under subdued lighting, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
Dissolution: Vortex the vial gently for 30–60 seconds. If the compound does not dissolve completely, sonicate the vial in a water bath at room temperature for up to 5 minutes. Protect from light during sonication.
Visual Quality Assurance (Self-Validation): Hold the vial against a dark background under a light source. The solution must be completely clear. If micro-particulates are visible, solubility has not been achieved, and the concentration will be inaccurate. Do not proceed until the solution is optically clear.
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) into pre-labeled, sterile, amber glass vials with PTFE-lined screw caps.
Archiving: Blanket the headspace of each vial with Argon gas, seal tightly, and immediately transfer to a -80°C freezer for long-term storage[2].
Figure 2: Standard operating procedure for the reconstitution and storage of DMSO stock solutions.
Safety & Waste Disposal
Because 3-Phenyl-2-(1-pyrrolidinyl)quinoline contains both a quinoline and a pyrrolidine moiety, it must be handled as a hazardous chemical[4][5].
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. Handle the dry powder exclusively inside a certified chemical fume hood or a ventilated weighing enclosure to prevent inhalation of aerosolized particulates[11][12].
Spill Management: In the event of a spill, absorb liquid solutions with an inert material (e.g., vermiculite or sand). For dry powder, wipe up with a damp paper towel to prevent aerosolization[5].
Disposal: Do not dispose of this compound or its solutions down the drain. Quinoline derivatives exhibit aquatic toxicity[5][12]. Collect all waste (including empty vials and contaminated pipette tips) in a designated halogen-free hazardous organic waste container for institutional incineration.
References
SafeCollegeSSDS. "Material Safety Data Sheet - Quinoline, 96%". SafeCollegeSSDS. Available at:[Link]
MDPI. "Photocatalytic Degradation of Quinoline Yellow over Ag3PO4". MDPI. Available at:[Link]
ResearchGate. "Photocatalytic degradation of quinoline in aqueous TiO2 suspension". ResearchGate. Available at:[Link]
ResearchGate. "Stability of Screening Compounds in Wet DMSO". ResearchGate. Available at:[Link]
ResearchGate. "(PDF) COMDECOM: predicting the lifetime of screening compounds in DMSO solution". ResearchGate. Available at:[Link]
PMC/NIH. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity". PMC. Available at:[Link]
Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Penta Chemicals. Available at:[Link]
CPA Chem. "Quinoline Solution (BP288) - Safety data sheet". CPA Chem. Available at:[Link]
Application Note: Dissolution and Handling of 3-Phenyl-2-(1-pyrrolidinyl)quinoline in DMSO
This Application Note provides a rigorous technical guide for the dissolution, handling, and storage of 3-Phenyl-2-(1-pyrrolidinyl)quinoline , a lipophilic nitrogen-containing heterocycle.[1] This protocol is designed fo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for the dissolution, handling, and storage of 3-Phenyl-2-(1-pyrrolidinyl)quinoline , a lipophilic nitrogen-containing heterocycle.[1] This protocol is designed for researchers requiring high-integrity stock solutions for biological assays (HTS, cell-based, or enzymatic).[1]
3-Phenyl-2-(1-pyrrolidinyl)quinoline is a substituted quinoline derivative characterized by a planar aromatic core (quinoline), a lipophilic phenyl ring at the C3 position, and a tertiary cyclic amine (pyrrolidine) at the C2 position.[1]
Compound Profile[9][10]
Molecular Structure: A fused benzene-pyridine ring system (quinoline) substituted with a phenyl group and a pyrrolidine ring.[1]
Predicted Properties:
Lipophilicity (LogP): Estimated ~4.5 – 5.5 (High).[1] The molecule is significantly hydrophobic due to the aromatic stacking potential of the phenyl-quinoline system.
Basicity: The pyrrolidine nitrogen is a tertiary amine. While attached to the heteroaromatic ring, it retains basic character (likely pKa ~6–8), making the compound a lipophilic weak base .[1]
Aqueous Solubility: Negligible (< 10 µM) in neutral buffers.[1]
The primary failure mode with this compound is precipitation upon aqueous dilution .[2] DMSO is highly hygroscopic; it absorbs water from the atmosphere.[3] If a stock solution absorbs significant water, the solvent power decreases, causing the lipophilic quinoline to crystallize or form micro-precipitates, leading to false negatives in assays (due to lower effective concentration) or false positives (due to light scattering or non-specific aggregation).[1]
Reagents and Equipment
Component
Specification
Purpose
Solvent
DMSO, Anhydrous (≥99.9%), stored under Argon/Nitrogen
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, anhydrous 10 mM Master Stock.
Weighing: Accurately weigh the solid compound into a sterile amber glass vial .
Note: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration hydrophobic stocks, as lipophilic compounds can leach into the plastic.[1]
Calculation: Calculate the required volume of DMSO.
Solvent Addition: Add the calculated volume of anhydrous DMSO using a positive displacement pipette.
Critical: Do not use a standard air-displacement pipette; DMSO viscosity leads to under-pipetting.[1]
Dissolution Mechanics:
Vortex: Vortex vigorously for 30 seconds.
Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5–10 minute intervals.[1]
Caution: Monitor temperature.[4][5][6] Do not allow the bath to exceed 30°C to prevent thermal degradation.
Visual QC: Hold the vial against a dark background under a strong light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.
Storage:
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Objective: Dilute the Master Stock into assay buffer without inducing precipitation ("DMSO Shock").
Directly adding high-concentration DMSO stock to aqueous buffer often causes immediate precipitation. An Intermediate Dilution Step is required.
Workflow Visualization
The following diagram illustrates the optimal dilution pathway to maintain solubility.
Caption: Step-wise dilution workflow. Direct addition of Master Stock to buffer is discouraged. The Intermediate Plate ensures concentration accuracy before the final aqueous transition.[1]
Step-by-Step Dilution:
Intermediate Dilution (100% DMSO): Perform all serial dilutions (e.g., 3-fold or 10-fold steps) in 100% DMSO first.
Why? This maintains the compound in a soluble state while adjusting concentration.
The "Aqueous Jump": Transfer the diluted compound from the DMSO plate to the Assay Plate (containing buffer).[1]
Ratio: Keep the DMSO volume low (typically 0.5% to 1% final concentration).
Technique: Place the pipette tip submerged in the buffer and dispense rapidly, followed by immediate mixing (pipette up/down or shaker).
Avoid: Do not dispense the DMSO drop onto the surface of the buffer; this creates a localized high-concentration interface where precipitation nucleates.
Quality Control & Troubleshooting
QC Check: Nephelometry / Absorbance
Before running the biological assay, validate solubility in the final buffer.
Prepare a "Dummy Plate" with the compound in buffer at the highest assay concentration.
Measure Absorbance at 600 nm or 650 nm .
Pass Criteria: OD < 0.005 (essentially background). High OD indicates light scattering from micro-precipitates.
Reduce final concentration. Add surfactant (e.g., 0.01% Tween-20) to buffer.[1]
Yellowing of Stock Solution
Oxidation of the pyrrolidine amine.
Check storage. Ensure amber vials and inert gas headspace.
Inconsistent IC50/EC50 data
"DMSO Shock" during pipetting.
Use the "Intermediate Dilution" method (Protocol 2).[1] Mix immediately upon addition.
References
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility and physicochemical properties).
Waybright, T. J., et al. (2009).[1] "Increasing the reliability of compound management: A comparison of DMSO quality." Journal of Biomolecular Screening, 14(6), 708-715.[1] Link[1]
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
BenchChem Technical Support. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." (General guidelines for DMSO handling). Link[1]
Technical Support Center: Optimizing 3-Phenyl-2-(1-pyrrolidinyl)quinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-phenyl-2-(1-pyrrolidinyl)quinoline. Designed for research scientists and drug development professionals, this guide provides authoritative troubleshooting st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-phenyl-2-(1-pyrrolidinyl)quinoline. Designed for research scientists and drug development professionals, this guide provides authoritative troubleshooting strategies and validated protocols for optimizing C–N bond formation on sterically hindered quinoline scaffolds.
Mechanistic Causality & Synthetic Strategy
The synthesis of 3-phenyl-2-(1-pyrrolidinyl)quinoline typically proceeds via the amination of 2-chloro-3-phenylquinoline. The precursor, 2-chloro-3-phenylquinoline, is reliably synthesized via the classical Vilsmeier-Haack cyclization of N-phenylphenylacetamide using POCl₃ and DMF[1].
However, the subsequent C–N coupling with pyrrolidine presents a specific kinetic challenge: the bulky phenyl group at the C3 position sterically shields the electrophilic C2 carbon. To overcome this activation barrier, researchers must choose between two validated mechanistic pathways:
Nucleophilic Aromatic Substitution (SₙAr) : Relies entirely on thermal activation. While 2-chloroquinolines generally undergo SₙAr with secondary amines[2], the C3-phenyl steric bulk necessitates forcing conditions (e.g., polar aprotic solvents like NMP at >120 °C) to stabilize the high-energy Meisenheimer complex intermediate[3].
Buchwald-Hartwig Cross-Coupling : Utilizes Palladium catalysis to fundamentally lower the activation barrier. The use of bulky, electron-rich phosphine ligands (e.g., XPhos) facilitates the oxidative addition and reductive elimination steps, making it highly effective for sterically encumbered substrates at lower temperatures[4][5].
Figure 1: Divergent synthetic pathways for 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual checkpoints to confirm reaction progress.
Causality : Utilizing N-Methyl-2-pyrrolidone (NMP) as a solvent stabilizes the transition state due to its high dielectric constant, accelerating the SₙAr process without the need for transition metals[2].
Step-by-Step Methodology :
In an oven-dried 20 mL heavy-walled pressure vial, add 2-chloro-3-phenylquinoline (1.0 equiv, 2.0 mmol) and pyrrolidine (3.0 equiv, 6.0 mmol).
Add 5 mL of anhydrous NMP. Seal the vial tightly with a PTFE-lined cap.
Heat the reaction mixture to 130 °C for 16 hours behind a blast shield.
Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 4:1). The starting material (UV active, R_f ~0.6) should disappear, replaced by a highly fluorescent blue/green spot (R_f ~0.3) under 365 nm UV light.
Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 15 mL) to remove the NMP and excess pyrrolidine.
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Causality : Pd₂(dba)₃ provides a stable Pd(0) source, while XPhos prevents catalyst deactivation and promotes coupling at the sterically hindered C2 position[4][5]. Sodium tert-butoxide (NaOtBu) acts as the base to deprotonate the coordinated amine.
Step-by-Step Methodology :
In an oven-dried Schlenk tube, combine 2-chloro-3-phenylquinoline (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).
Critical Step : Evacuate and backfill the tube with Argon three times. Oxygen is fatal to the Pd(0) active species.
Add anhydrous, degassed Toluene (5 mL) and pyrrolidine (1.2 equiv, 1.2 mmol) via syringe.
Heat the mixture at 100 °C for 8–12 hours.
Validation Checkpoint : The solution should remain a deep red/amber color throughout the heating process. A shift to a black suspension with metallic plating on the glass indicates catalyst decomposition.
Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate, and purify via silica gel chromatography.
Quantitative Data Comparison
Parameter
SₙAr Pathway
Buchwald-Hartwig Amination
Typical Yield
45% - 65%
85% - 95%
Temperature
130 °C - 150 °C
90 °C - 100 °C
Reaction Time
16 - 24 hours
8 - 12 hours
Primary Byproducts
Tars, thermal degradation products
Des-chlorinated quinoline
Cost Profile
Low (No transition metals)
High (Pd catalyst, phosphine ligands)
Scalability
High (Limited only by pressure vessels)
Moderate (Requires strict inert atmosphere)
Troubleshooting Guides & FAQs
Figure 2: Diagnostic logic tree for troubleshooting low amination yields.
Q: My Buchwald-Hartwig reaction stalled at 30% conversion, and a black precipitate formed. What happened?A: The black precipitate is "Palladium Black," an inactive agglomeration of Pd(0). This occurs due to oxygen ingress or an insufficient ligand-to-palladium ratio. Ensure strict Schlenk techniques, degas your toluene by sparging with argon for at least 30 minutes, and verify your XPhos is not oxidized to the phosphine oxide.
Q: I am recovering mostly starting material in the SₙAr protocol. Can I just increase the temperature to 180 °C?A: While increasing temperature accelerates SₙAr, exceeding 150 °C with pyrrolidine (boiling point 87 °C) in a sealed vessel generates dangerous internal pressure. Furthermore, extreme temperatures can lead to the degradation of the quinoline core. If 130–150 °C is insufficient, it is highly recommended to switch to the Buchwald-Hartwig protocol.
Q: Why do I see a des-chlorinated byproduct (3-phenylquinoline) in my Pd-catalyzed reaction?A: Des-halogenation is a common side reaction in cross-coupling, often caused by β-hydride elimination from the amine or the solvent acting as a hydride source. Ensure your pyrrolidine is strictly anhydrous. If the issue persists, switching the base from NaOtBu to a weaker, less nucleophilic base like Cs₂CO₃ can suppress this pathway[5].
References
Taylor & Francis . Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation...[Link]
Technical Support Center: Navigating Steric Hindrance in 2-Position Quinoline Substitution
Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis of 2-substituted quinolines. The C2 position of the quinoline scaffold is of immense interest due to its prevalence in pharmaceuticals and functional materials, yet its functionalization is often plagued by steric hindrance.[1] This resource provides in-depth troubleshooting guides, strategic solutions, and detailed protocols to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the reactivity and challenges associated with quinoline C2-functionalization.
Q1: Why is the C2-position of quinoline electronically favorable for substitution but often gives low yields?
The reactivity of the quinoline C2-position is a classic dichotomy of electronic activation versus steric obstruction.
Electronic Activation: The nitrogen atom at position 1 is electron-withdrawing, which increases the acidity of the adjacent C2-H bond. This makes it more susceptible to deprotonation and subsequent functionalization, particularly in transition-metal-catalyzed C-H activation reactions.[2][3] The nitrogen can also serve as a coordinating atom or directing group for metal catalysts, further favoring reactions at this site.[2][3]
Steric Hindrance: Despite being electronically activated, the C2-position is sterically encumbered by the adjacent fused benzene ring and the "peri" C8-hydrogen. This spatial bulk can physically block the approach of large or complex reagents and catalytic intermediates, leading to slow reaction rates or complete inhibition of the reaction.[4][5] This effect is magnified when either the incoming substituent or the quinoline scaffold itself bears bulky groups.
Q2: My C-H activation reaction is failing. Besides steric hindrance, what are the most common causes for low or no conversion?
While steric hindrance is a primary suspect, several other factors can lead to poor outcomes in C-H functionalization at the C2 position.
Catalyst Deactivation/Poisoning: The quinoline nitrogen, being a Lewis base, can strongly coordinate to the metal center of the catalyst (e.g., Palladium), effectively poisoning it and shutting down the catalytic cycle.[6] Impurities in starting materials or solvents can also deactivate the catalyst.[4]
Incorrect Catalyst or Ligand Choice: The success of a C-H activation is intimately linked to the catalyst-ligand system. A ligand that is too bulky may exacerbate steric hindrance, while one that is not electron-rich enough may fail to promote the C-H activation step. The choice of metal itself is also critical; while Palladium is common, Rhodium, Copper, or Iron-based systems may be more effective for certain transformations.[2][7]
Suboptimal Reaction Conditions: Factors like solvent polarity, reaction temperature, and the choice of base or oxidant can dramatically impact yield. For instance, some reactions require high temperatures to overcome the activation energy barrier, but excessive heat can lead to catalyst decomposition or byproduct formation.[8]
Q3: I'm observing a mixture of isomers. Why is my reaction yielding C4 or C8-substituted products instead of the desired C2 product?
Regioselectivity is a significant challenge in quinoline chemistry, and obtaining mixtures is a common problem.
Inherent Electronic Bias (Minisci Reaction): In radical reactions like the Minisci-type alkylation, the reaction proceeds via addition of a nucleophilic radical to the protonated, electron-deficient quinoline ring. Both the C2 and C4 positions are electronically activated and can be attacked, often leading to mixtures of regioisomers.[9][10][11]
Catalyst-Controlled Selectivity: Different catalytic systems have different inherent biases. While many palladium systems favor C2-functionalization (often via the N-oxide), other conditions or metals can direct the reaction elsewhere.[6] For example, some palladium-catalyzed reactions are known to favor the C8 position through the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen.[3]
Directing Group Influence: The use of a directing group, most commonly an N-oxide, significantly alters the electronic landscape of the quinoline ring and is often employed to enhance reactivity and direct functionalization to the C2 position.[1][6] Without such a group, selectivity can be poor.
Troubleshooting Guides
This section provides a problem-oriented approach to resolving common experimental failures.
Problem 1: Low or No Yield of the Desired 2-Substituted Quinoline
This is the most frequent issue, often stemming from a combination of steric and electronic factors.
Potential Cause
Underlying Rationale
Suggested Solution
Severe Steric Hindrance
The combined bulk of the quinoline, the incoming coupling partner, and the catalyst's ligand sphere creates an insurmountable energy barrier for the transition state.[5]
1. Switch to a Less Bulky Reagent: If possible, use a smaller coupling partner.[4] 2. Employ a Less Hindered Catalyst System: Transition to a catalyst with smaller, less sterically demanding ligands.[12] 3. Change Synthetic Strategy: Move away from C-H activation towards methods less sensitive to sterics, such as a radical-based Minisci reaction or a convergent synthesis (see Strategy 2 & 3 below).[13]
Catalyst Poisoning/Deactivation
The quinoline nitrogen binds irreversibly to the active site of the metal catalyst, preventing it from participating in the catalytic cycle.[6]
1. Increase Catalyst Loading: A simple, though less economical, solution is to add more catalyst (e.g., increase from 2 mol% to 5-10 mol%).[6] 2. Use Protecting Ligands: Employ bulky phosphine ligands (e.g., XPhos, SPhos) that can sterically shield the metal center and disfavor strong coordination by the quinoline nitrogen.[6] 3. Purify Reagents: Ensure all starting materials and solvents are free of impurities that could act as catalyst poisons.[4]
Suboptimal Reaction Conditions
The reaction requires specific conditions (temperature, solvent, additives) to proceed efficiently. The chosen parameters may be incorrect for the specific substrate combination.
1. Systematic Re-optimization: Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DCE).[14] 2. Temperature Adjustment: Gradually increase the temperature in increments of 10-20 °C, monitoring for product formation and decomposition.[8] 3. Screen Additives/Bases: The choice of base (e.g., K₂CO₃, CsOAc) and oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can be critical. Perform a screen to identify the optimal combination.[14]
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Strategic Solutions & Experimental Protocols
When simple troubleshooting fails, a change in strategy is required. Here are three field-proven approaches to access 2-substituted quinolines.
This strategy focuses on overcoming steric barriers by carefully selecting the catalytic system, often employing a quinoline N-oxide to enhance C2-reactivity. Palladium catalysis is the most common, but other metals are also effective.[1][2]
Causality: Quinoline N-oxides enhance C2-reactivity through electronic effects and can act as a powerful directing group.[6] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the reaction, while the correct oxidant is needed to regenerate the active catalyst.[15]
Protocol 1: Pd-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from a standard method for the direct arylation of quinoline N-oxides.[7][14]
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add quinoline N-oxide (1.0 equiv., 0.5 mmol).
Reagent Addition: Add the Palladium(II) acetate [Pd(OAc)₂] catalyst (10 mol%, 0.05 mmol) and the silver carbonate [Ag₂CO₃] oxidant (2.2 equiv., 1.1 mmol).
Solvent/Reagent: Add the arene coupling partner (e.g., benzene, 40 equiv.) which also serves as the solvent.
Reaction: Seal the tube tightly and place it in a preheated oil bath at 130 °C.
Monitoring: Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the 2-arylquinoline product.
When steric hindrance prevents the formation of a bulky transition-metal intermediate, radical reactions offer a powerful alternative as they are generally less sensitive to steric effects.[13] The Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated N-heterocycle.[9]
Causality: The reaction is initiated by generating a radical from a suitable precursor (e.g., a carboxylic acid, alkyl halide, or redox active ester). This radical attacks the electron-deficient quinolinium ion. Since the radical species is relatively small and the reaction does not involve a bulky metal-ligand complex at the point of C-C bond formation, it can tolerate more steric bulk than many C-H activation methods. However, controlling regioselectivity between C2 and C4 can be a challenge, often requiring careful tuning of the acid and solvent.[10][11]
This is a generalized protocol based on modern Minisci-type reactions using alkyl carboxylic acids.
Vessel Preparation: In a reaction tube, combine the quinoline substrate (1.0 equiv., 0.3 mmol), the alkyl carboxylic acid (2.0 equiv., 0.6 mmol), and a photoredox catalyst (e.g., 4CzIPN, 1-2 mol%).
Reagent Addition: Add a persulfate oxidant such as K₂S₂O₈ (2.0 equiv., 0.6 mmol).
Solvent and Acid: Add a solvent mixture, often containing water (e.g., CH₃CN/H₂O), and an acid (e.g., trifluoroacetic acid, 1.5 equiv.) to protonate the quinoline.
Degassing: Seal the tube and degas the mixture with an inert gas for 10-15 minutes.
Reaction: Place the reaction mixture in front of a blue LED light source and stir vigorously at room temperature for 12-24 hours.
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify by column chromatography.
Strategy 3: Convergent Synthesis (Building the Quinoline from Scratch)
If substitution on a pre-formed quinoline proves impossible due to intractable steric hindrance, an effective alternative is to construct the quinoline ring with the desired C2-substituent already in place. This "convergent" approach completely bypasses the problematic substitution step. Methods like the Friedländer synthesis or modern gold-catalyzed cascade reactions are excellent for this purpose.[16][17]
Causality: A convergent synthesis builds the final molecule from smaller, less complex fragments. For a 2-substituted quinoline, this typically involves reacting an ortho-substituted aniline with a carbonyl compound or alkyne that already contains the desired C2-substituent.[16] This avoids any direct substitution at the sterically hindered position of the final heterocyclic product.
Decision-Making: When to Change Strategy
Caption: Choosing the right synthetic strategy to overcome steric hindrance.
References
Stephens, D. E., & Larionov, O. V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron, 71(44), 8683–8716. Available from: [Link]
Yamamoto, Y., et al. (2012). Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction. Chemical and Pharmaceutical Bulletin, 60(5), 618-629. Available from: [Link]
Shaikh, A. A., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4967. Available from: [Link]
Reddy, R. P., et al. (2010). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry, 75(20), 6983-6986. Available from: [Link]
Balland, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5484. Available from: [Link]
Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
Maji, M., et al. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 1307-1316. Available from: [Link]
Davies, J., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2027–2042. Available from: [Link]
Davies, J., et al. (2020). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. Available from: [Link]
Davies, J., et al. (2020). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo - University of Cambridge Repository. Available from: [Link]
Balland, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link]
Angelici, R. J. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Iowa State University. Available from: [Link]
Wikipedia. (2024). Steric effects. Wikipedia. Available from: [Link]
Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(9), 4174-4187. Available from: [Link]
Optimizing temperature profiles for pyrrolidinyl quinoline synthesis
Advanced Troubleshooting & Thermal Optimization Guide Welcome to the Technical Support Center for pyrrolidinyl quinoline synthesis. Temperature profiling is the most critical variable in functionalizing the quinoline cor...
Welcome to the Technical Support Center for pyrrolidinyl quinoline synthesis. Temperature profiling is the most critical variable in functionalizing the quinoline core with pyrrolidine. Because the quinoline scaffold exhibits highly variable electron density depending on the substitution position, the thermal energy required to drive carbon-nitrogen (C–N) bond formation ranges from cryogenic exotherm control to high-temperature transition-metal catalysis.
This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative thermal parameters, and self-validating protocols to ensure high-yield syntheses.
Pathway Selection & Thermal Logic
The position of the halogen on the quinoline ring dictates the reaction mechanism, which in turn defines the required temperature profile.
Workflow for selecting and optimizing thermal profiles in pyrrolidinyl quinoline synthesis.
Troubleshooting FAQs
Q1: Why does my SNAr reaction with 4-chloroquinoline and pyrrolidine proceed rapidly at room temperature, but my 6-chloroquinoline reaction fails completely under the same conditions?A1: This is a direct consequence of the quinoline ring's electronic distribution. The quinoline nitrogen acts as a strong electron-withdrawing group via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and altering the electrostatic potential (ESP) specifically at the 2- and 4-positions 1. This stabilizes the negatively charged Meisenheimer complex intermediate, allowing the SNAr reaction to complete at ambient temperatures (25°C) with excellent yields 2. The 6-position lacks this resonance stabilization; thus, the activation energy barrier for SNAr is insurmountable at room temperature, necessitating a transition-metal-catalyzed approach.
Q2: When scaling up the synthesis of 4-pyrrolidinylquinoline, my yield dropped from 85% to 40% and the product is heavily tarred. What happened?A2: You have encountered an uncontrolled thermal exotherm. Pyrrolidine is a highly nucleophilic secondary amine. When mixed with an activated electrophile like 4-chloroquinoline at scale, the rapid C–N bond formation releases immense heat (
). If unmitigated, localized hot spots can exceed 100°C, leading to solvent boiling, oxidative degradation, and polymerization (tarring). Scale-up requires strict cryogenic addition (0°C) to decouple the kinetics of mixing from the kinetics of the reaction.
Q3: I switched to a Buchwald-Hartwig amination for 6-bromoquinoline. The reaction stalls at 60°C, but at 110°C, I see significant degradation and low conversion. How do I optimize this?A3: The Buchwald-Hartwig amination relies on overcoming the activation barrier for the oxidative addition of the unactivated C–Br bond to the Pd(0) catalyst 3. Stalling at 60°C indicates insufficient thermal energy, trapping the catalyst in a resting state. Conversely, 110°C is problematic because pyrrolidine boils at 87°C. In a standard reflux setup, the amine vaporizes out of the liquid phase, destroying the stoichiometry and promoting
-hydride elimination side reactions. The optimal thermal window is 85°C–90°C in a sealed vessel, which has been shown to yield 60–88% conversion for 6-pyrrolidinylquinolines 4.
Quantitative Thermal Parameters
Use the following table to benchmark your thermal profiles against validated empirical data.
Substrate Position
Preferred Synthesis Pathway
Optimal Temperature Range
Primary Thermal Risk
Required Mitigation Strategy
2- or 4-Halo
Nucleophilic Aromatic Substitution (SNAr)
0°C → 25°C
Rapid Exotherm (Spikes >100°C)
Dropwise amine addition at 0°C
3, 5, 6, 7, 8-Halo
Buchwald-Hartwig Amination
85°C – 90°C
Amine Vaporization (b.p. 87°C)
Sealed vessel; precise heating
Polyhaloquinolines
Regioselective SNAr
-20°C → 0°C
Over-substitution / Isomerization
Cryogenic control; strictly 1.0 eq amine
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in physical or visual checkpoints will confirm that the thermal profile is operating within the correct mechanistic window.
Protocol A: Exotherm-Controlled SNAr Synthesis of 4-Pyrrolidinylquinoline
Objective: Prevent thermal degradation during the highly exothermic C–N bond formation.
Preparation: Dissolve 4-chloroquinoline (1.0 eq) in absolute ethanol (0.5 M).
Cryogenic Stabilization: Submerge the reaction flask in an ice-water bath.
Self-Validation Checkpoint: Ensure the internal thermocouple reads ≤ 2°C before proceeding. Do not rely on the external bath temperature.
Controlled Addition: Add pyrrolidine (2.5 eq) dropwise over 30 minutes via an addition funnel.
Self-Validation Checkpoint: Monitor the internal temperature continuously. If the temperature spikes above 10°C, pause the addition. The temperature dependency acts as a real-time kinetic readout; a stable temperature below 10°C validates that the exotherm is safely mitigated.
Maturation: Remove the ice bath and allow the mixture to warm naturally to 25°C. Stir for 2 hours.
Completion: The reaction mixture will transition from clear to a pale yellow homogeneous solution, visually confirming complete amine substitution.
Protocol B: Thermally Optimized Buchwald-Hartwig Amination of 6-Bromoquinoline
Objective: Overcome the oxidative addition barrier without vaporizing the pyrrolidine nucleophile.
Catalyst Assembly: In a pressure-rated sealed vessel, combine Pd(OAc)₂ (0.05 mol%), BrettPhos ligand (0.15 mol%), and the solvent (e.g., Toluene or EtOH/H₂O). Do NOT add the amine or the quinoline yet.
Thermal Pre-activation: Purge with nitrogen and heat the mixture to 80°C for exactly 60 seconds.
Self-Validation Checkpoint: A distinct color change from red/orange to pale yellow/green must be observed. This visually validates the endothermic reduction of Pd(II) to the active Pd(0) catalytic species. Failure to observe this means the catalyst is dead.
Reagent Addition: Cool briefly to room temperature. Add 6-bromoquinoline (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.5 eq).
Coupling Phase: Seal the vessel tightly and heat to a strict 85°C–90°C for 4–6 hours.
Self-Validation Checkpoint: Maintaining the temperature strictly below 95°C prevents the vaporization of pyrrolidine. If excessive pressure builds in the vessel, the thermal limit has been breached, and the liquid-phase stoichiometry is compromised.
References
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.1
Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization. Semantic Scholar (Molecules 2023).2
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing (New J. Chem., 2018).4
Removing unreacted pyrrolidine from 3-Phenyl-2-(1-pyrrolidinyl)quinoline mixtures
Technical Support Center: Purification of 3-Phenyl-2-(1-pyrrolidinyl)quinoline This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted pyrrolidine from 3-Phenyl-2-(1-pyrrolidinyl)quinoline reaction mixtures. The methodologies described herein are designed to ensure high purity of the final product, a critical factor for subsequent applications.
Part 1: Understanding the Challenge - Core Concepts & FAQs
The primary challenge in this purification is separating the desired product, a high-boiling point, basic quinoline derivative, from unreacted pyrrolidine, a volatile, highly water-miscible, and also basic starting material.[1][2][3] Direct evaporation is often insufficient for complete removal, and the similar basic nature of both compounds requires a nuanced approach.
Frequently Asked Questions (FAQs)
Q1: Why can't I just remove all the pyrrolidine on a rotary evaporator?
A: While rotary evaporation is an excellent first step for removing the bulk of the low-boiling pyrrolidine (BP: 87-89°C)[2][3][4][5], it is often insufficient for removing trace amounts. Pyrrolidine can form azeotropes or be stubbornly retained in the viscous crude product, requiring more robust chemical or chromatographic methods for achieving high purity.[6]
Q2: Both my product and the pyrrolidine impurity are basic. How can an acid wash work for separation?
A: This is an excellent question that hinges on the concept of salt solubility. Pyrrolidine is a small, polar molecule. When protonated by an acid (like HCl), it forms a pyrrolidinium salt that is highly soluble in water.[6][7] Your product, 3-Phenyl-2-(1-pyrrolidinyl)quinoline, is a much larger, more lipophilic (greasier) molecule. While it is also basic and will be protonated, its corresponding salt is significantly more soluble in organic solvents (like dichloromethane or ethyl acetate) and far less soluble in the aqueous acid layer. This difference in the partitioning of the two salts between the organic and aqueous phases is the key to a successful separation.
Q3: What are the key physical and chemical property differences I can exploit?
A: The separation strategy relies on exploiting the significant differences in boiling point, molecular weight, and the resulting solubility of the protonated species.
Both are basic, but the resulting salt of the product is organic-soluble while the pyrrolidinium salt is water-soluble.
Solubility
Miscible with water and most organic solvents[2][3].
Soluble in organic solvents (DCM, EtOAc, Chloroform); Insoluble in water.
The product's insolubility in water is fundamental to the aqueous workup.
Part 2: Troubleshooting and Purification Protocols
This section provides a logical workflow and detailed protocols for purifying your product. The choice of method depends on the scale of your reaction and the required final purity.
Decision Workflow for Purification
Caption: Logical workflow for purifying 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Protocol 1: Aqueous Acid Wash for Pyrrolidine Removal
This is the most critical step for removing residual pyrrolidine after the initial solvent evaporation.
Objective: To convert the basic pyrrolidine into its water-soluble salt, which can then be washed away from the organic-soluble product.
Step-by-Step Methodology:
Initial Concentration: After the reaction is complete, remove the reaction solvent and the bulk of the unreacted pyrrolidine using a rotary evaporator.
Dissolution: Dissolve the crude residue in an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Use a volume that fully dissolves your product (e.g., 10-20 mL per gram of crude material).
First Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (1N HCl).
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
Separation: Drain the lower aqueous layer. This layer contains your pyrrolidinium salt impurity.
Repeat Washes: Repeat the acid wash (Steps 3-5) two more times to ensure complete removal of the pyrrolidine.[10]
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. You may observe gas evolution (CO₂).
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[10]
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the crude, pyrrolidine-free product.
Troubleshooting:
Problem: An emulsion (a stable mixture of the organic and aqueous layers) forms.
Solution: Add more brine to the separatory funnel, which can help break the emulsion. Alternatively, allow the funnel to stand undisturbed for a longer period.
Problem: My product seems to be precipitating or entering the aqueous layer.
Solution: Your product's hydrochloride salt may have some water solubility or may be precipitating. Try using a milder acid, such as 10% aqueous citric acid or 5% acetic acid.[7] Alternatively, add more organic solvent to keep the product salt dissolved in the organic phase.
Protocol 2: Purification by Column Chromatography
Use this method if the acid wash fails to remove all impurities or if other byproducts are present.
Objective: To separate the target compound from impurities based on differential adsorption to a solid stationary phase (silica gel).
Step-by-Step Methodology:
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[11][12]
Spot your crude product on a TLC plate.
Develop the plate in various ratios of hexane:EtOAc (e.g., 9:1, 4:1, 1:1).
The ideal system will give your product an Rf value of ~0.3.
Crucial Tip: If you observe streaking (a common issue with basic compounds on acidic silica), add 0.5-1% triethylamine (TEA) to your eluent mixture.[11] This will neutralize the acidic sites on the silica and give sharp, well-defined spots.
Column Preparation: Pack a glass column with silica gel using your chosen eluent system (including the TEA, if needed).
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. If it is not very soluble, you can perform "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[11]
Elution and Fraction Collection: Run the column by passing the eluent through the silica gel. Collect the eluting solvent in a series of fractions (e.g., in test tubes).
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is ideal for obtaining a highly pure, crystalline solid product after chromatography.
Objective: To dissolve the solid product in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution.
Step-by-Step Methodology:
Solvent Selection: Choose a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold. Good starting points for quinoline derivatives include ethanol, or a mixed solvent system like ethyl acetate/hexane or acetone/water.[12][13]
Dissolution: Place the solid product in a flask and add a small amount of the chosen solvent. Heat the mixture (e.g., on a hotplate) while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
Pyrrolidine Properties, Reactions and Applications. Safrole. [Link]
How can I seperate pyrrolidine?. ResearchGate. [Link]
Purification of crude pyrroles.
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed. [Link]
Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]
Total wash elimination for solid phase peptide synthesis. PMC, NIH. [Link]
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
How to remove excess pyrrole from a reaction mixture?. ResearchGate. [Link]
How to remove pyridine from your reaction crude?. YouTube. [Link]
Technical Support Center: Addressing Degradation of 3-Phenyl-2-(1-pyrrolidinyl)quinoline under UV Light
Welcome to the technical support center for 3-Phenyl-2-(1-pyrrolidinyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues rela...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Phenyl-2-(1-pyrrolidinyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to the compound's inherent photosensitivity. Understanding and controlling the stability of this molecule is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Q1: Why is 3-Phenyl-2-(1-pyrrolidinyl)quinoline sensitive to UV light?
A1: The photosensitivity of this compound is primarily rooted in its core quinoline structure. Quinoline is a nitrogen-containing heterocyclic aromatic compound with an extended π-conjugated system.[1] This system readily absorbs ultraviolet (UV) radiation.[2] Upon absorbing photons, the molecule is promoted to an excited state, making it highly reactive and susceptible to degradation pathways.[3] This can lead to reactions with solvent molecules or dissolved oxygen, resulting in the formation of various photoproducts.[4]
Q2: What are the first observable signs of degradation in my sample?
A2: The most common initial indicator is a visual change in the solution's appearance. A freshly prepared solution of a pure quinoline compound is typically colorless or pale yellow. Upon exposure to light, you may observe a color change to a more intense yellow and eventually brown.[5] This discoloration is a direct result of the formation of colored degradation byproducts.[5] However, it is critical to understand that significant degradation can occur before any color change is visible. Therefore, inconsistent experimental results are often the most sensitive indicator of a compromised sample.[6]
Q3: How should I properly store stock solutions of this compound?
A3: To ensure the long-term stability of your stock solutions, stringent light protection is mandatory. Solutions should be stored in amber glass vials, which are specifically designed to block UV and short-wavelength visible light.[6] For maximum protection, it is best practice to additionally wrap these vials in aluminum foil. Store the protected solutions at recommended temperatures (e.g., 4°C or -20°C) to also minimize thermal degradation.[5] Always prepare fresh working dilutions from these protected stocks for each experiment.
Q4: What are the experimental consequences of using a degraded sample?
A4: Using a degraded sample will severely compromise the integrity of your data. The primary consequences include:
Loss of Potency: As the parent compound degrades, its effective concentration decreases, leading to a reduction or complete loss of the expected biological or chemical activity.[5]
Inconsistent Results: Variability in light exposure between experiments will lead to different rates of degradation, causing high variability and poor reproducibility in your results.[6]
Artifactual Data: The degradation products themselves may be reactive or possess unexpected biological activities, leading to confounding results or false positives/negatives. They will also appear as unexpected peaks in analytical techniques like HPLC or LC-MS.[6]
This section provides a structured approach to identifying and solving specific problems encountered during experimentation.
Issue 1: Inconsistent results or a progressive loss of compound activity.
Question: I'm performing a multi-day cell-based assay, and the compound's effect seems to diminish over time, or my results vary significantly between replicate plates. Could this be degradation?
Answer: Yes, this is a classic signature of photodegradation. Even ambient laboratory lighting or repeated exposure from a microscope's light source can be sufficient to degrade the compound over the course of an experiment, leading to a lower effective concentration and inconsistent outcomes.[6] To confirm this, you must perform a forced degradation study.
Workflow: Investigating Photosensitivity
The following diagram outlines the logical steps to diagnose and address potential photodegradation.
A stability-indicating method is one that can accurately separate the intact parent compound from its degradation products without interference.
Objective: To quantify the parent compound and visualize the formation of degradants.
Methodology:
Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is standard for separating small organic molecules.
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient Example: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: Use a Photodiode Array (PDA) or UV-Vis detector.
[7] * Monitor at the λmax (wavelength of maximum absorbance) of the parent compound to quantify its concentration.
Collect full spectra (e.g., 200-400 nm) for all peaks. This is crucial. The UV spectrum of a degradation product will likely differ from the parent compound, helping to confirm its identity as a distinct chemical entity.
Analysis:
Integrate the peak area of the parent compound at each time point from your forced degradation study.
Plot the percentage of the parent compound remaining versus time for both the light-exposed and control samples.
Examine the chromatograms for the appearance and growth of new peaks in the light-exposed samples. Compare their UV spectra to the parent compound.
References
Kochany, J., & Choudhry, G. G. (1990). Photodegradation of quinoline in water. ResearchGate. [Link]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate. [Link]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. [Link]
Li, J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. ACS Publications. [Link]
Yan, N., et al. (2013). UV photolysis for accelerated quinoline biodegradation and mineralization. PubMed. [Link]
Monti, E., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
de Oliveira, C. A., et al. (2013). Quinolines derivatives as novel sunscreening agents. PubMed. [Link]
Moreno Trevino, R. (2025). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. DePaul University. [Link]
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD. [Link]
Wang, W., et al. (2024). UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. PubMed. [Link]
Technical Support Center: Navigating Scale-Up Challenges in 3-Phenyl-2-(1-pyrrolidinyl)quinoline Production
Welcome to the technical support resource for the synthesis and scale-up of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. This guide is designed for researchers, chemists, and process development professionals who are transition...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis and scale-up of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to pilot or production scale. We will address common challenges through a detailed troubleshooting guide and FAQs, providing not just solutions but also the fundamental chemical principles behind them. Our goal is to empower your team to achieve safe, efficient, and reproducible large-scale production.
Overview of the Synthetic Pathway
The most common and scalable synthesis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline is a three-step process. Understanding the function and potential pitfalls of each step is critical for successful scale-up.
Caption: General three-step synthetic workflow for the target compound.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems encountered during scale-up in a question-and-answer format.
Issue 1: Yield Attenuation and Tar Formation in Friedländer Annulation (Step 1)
Question: "We achieved an 85% yield for the 2-hydroxy-3-phenylquinoline synthesis in a 1L flask, but upon scaling to a 50L reactor, the yield dropped to 50% with significant formation of a dark, intractable tar. What is the cause, and how can we improve this?"
Answer: This is a classic scale-up challenge related to thermal management and reaction kinetics. The Friedländer synthesis is often exothermic, and what is easily dissipated in a small flask becomes a significant heat accumulation issue in a large reactor.[1][2]
Root Cause Analysis:
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale. Inadequate cooling can lead to localized "hot spots" where the temperature far exceeds the set point.
Side Reactions: High temperatures accelerate undesired side reactions, such as self-condensation of the ketone reactant (an aldol reaction) and subsequent polymerization, which is the primary source of tar.[3][4]
Reagent Addition: Adding reagents too quickly into a large, poorly agitated volume can create areas of high concentration, further promoting side reactions before homogenous mixing is achieved.
Solutions & Optimization Protocol:
Reverse Addition: Instead of adding the catalyst to the bulk mixture, consider adding the mixed reactants slowly to a solution of the catalyst (e.g., p-toluenesulfonic acid in toluene) at the target temperature. This keeps the concentration of the reactants low at any given moment, favoring the desired bimolecular reaction over side reactions.
Catalyst Selection: While traditional acid or base catalysis works at the bench, consider milder, more modern catalysts for scale-up. Lewis acids like Yttrium(III) triflate can promote the reaction at lower temperatures, reducing tar formation.[5]
Azeotropic Water Removal: The reaction generates water. At scale, this water can accumulate and potentially hydrolyze intermediates or inhibit the catalyst. Using a Dean-Stark apparatus with a solvent like toluene allows for continuous removal of water, driving the equilibrium towards the product.
Process Parameter Control: Implement strict control over the addition rate and reactor temperature. Use a jacketed reactor with an efficient overhead stirrer to ensure both uniform temperature and homogenous mixing.
Issue 2: Safety and Workup Hazards with Phosphorus Oxychloride (Step 2)
Question: "Our chlorination of 2-hydroxy-3-phenylquinoline uses excess POCl₃ as both reagent and solvent. The quench step, pouring the reaction mixture onto ice, is extremely violent and poses a significant safety risk at pilot scale. How can we manage this safely?"
Answer: The quench of phosphorus oxychloride (POCl₃) is one of the most hazardous operations in this sequence. POCl₃ reacts violently and exothermically with water, releasing large volumes of toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][7]
Root Cause Analysis:
Violent Hydrolysis: The reaction POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl is extremely rapid and exothermic.[7] Dumping a large volume of hot POCl₃ onto ice/water leads to an uncontrollable release of energy and gas.
Toxicity: Both POCl₃ and the HCl gas produced are highly corrosive and toxic. Inhalation can cause severe respiratory damage, including pulmonary edema.[6][8][9]
Safe Scale-Up Quenching Protocol:
Minimize Excess POCl₃: First, optimize the reaction to use a minimal excess of POCl₃. Often, using a high-boiling solvent like toluene or xylene and a stoichiometric amount (e.g., 1.5-2.0 equivalents) of POCl₃ is sufficient, making the workup more manageable.[10]
Distill Off Excess Reagent: Before quenching, distill the excess POCl₃ under reduced pressure. This dramatically reduces the amount of reactive material that needs to be quenched. This is the standard industrial practice.
Reverse Quench into a Cooled Solvent: The safest method is a controlled reverse quench. Slowly add the cooled reaction mixture to a separate, well-stirred, and cooled vessel containing a high-boiling point, inert solvent with a miscible alcohol (e.g., toluene and isopropanol). The alcohol will react more controllably with residual POCl₃ than water.
Controlled Aqueous Quench: If an aqueous quench is unavoidable after distillation, add the reaction concentrate slowly to a vigorously stirred, well-chilled (0-5 °C) aqueous solution of a base like sodium carbonate. The base will neutralize the generated HCl in situ, reducing the amount of corrosive gas released. This must be done in a reactor with excellent cooling capacity and a robust off-gas scrubbing system.
Caption: Safe quenching workflow for the POCl₃ chlorination step.
Issue 3: Incomplete Conversion and Purification Challenges (Step 3 & Final Product)
Question: "In our final SNAr step, we are seeing 5-10% of the 2-chloro-3-phenylquinoline starting material remaining, even after extended reaction times. This impurity is difficult to remove from the final product by crystallization. How can we improve the conversion and purification?"
Answer: Achieving full conversion is crucial as the starting material and product often have similar polarities, making purification difficult.
Root Cause Analysis:
Insufficient Nucleophile/Base: The reaction with pyrrolidine generates HCl, which protonates the pyrrolidine, rendering it non-nucleophilic. You need at least two equivalents of pyrrolidine: one to act as the nucleophile and one to act as the base to scavenge the HCl. Alternatively, a non-nucleophilic base can be used.
Reaction Temperature: The SNAr reaction rate is temperature-dependent. If the temperature is too low, the reaction may stall.
Co-crystallization: The similar structures of the starting material and product can lead to the formation of mixed crystals, making purification by simple recrystallization ineffective.
Solutions & Optimization Protocol:
Stoichiometry and Base: Use at least 2.2 equivalents of pyrrolidine to ensure one full equivalent is available for nucleophilic attack. A more robust scale-up solution is to use 1.1-1.2 equivalents of pyrrolidine and 1.5 equivalents of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃). The base is cheaper and simplifies workup.
Solvent and Temperature Optimization: Aprotic polar solvents like DMF or NMP can accelerate SNAr reactions. However, their high boiling points can make them difficult to remove. Toluene or acetonitrile are often better choices for scale-up. Perform a simple optimization study to find the lowest temperature that gives full conversion in a reasonable time (e.g., test at 80 °C, 100 °C, and reflux).
Purification Strategy:
Acid Wash: If the reaction is incomplete, the final product is basic, but the chloro-intermediate is not. During workup, an acidic wash (e.g., with 1M HCl) will extract the desired product and any excess pyrrolidine into the aqueous layer, leaving the unreacted starting material in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted with a fresh organic solvent.
Recrystallization Solvent Screening: A systematic screening of solvents (e.g., isopropanol, ethyl acetate, heptane, and mixtures thereof) is essential to find conditions where the product has low solubility when cold, and the impurity has high solubility.
Parameter
Toluene
Acetonitrile
DMF
Boiling Point
111 °C
82 °C
153 °C
Pros for Scale-Up
Good for azeotropic removal of water; easy to remove.
Lower boiling point, easy to remove.
Excellent solvating power, can accelerate reaction.
Cons for Scale-Up
Less polar, may require higher temperatures.
Can be sensitive to water.
High boiling point, difficult to remove; potential for thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) we should monitor for the 2-chloro-3-phenylquinoline intermediate?A1: The most critical attributes are purity and the absence of the starting 2-hydroxy-3-phenylquinoline. The presence of the hydroxy compound will not only lead to yield loss but will also react with pyrrolidine in the final step, creating an impurity that is very difficult to remove. We recommend an HPLC purity specification of >99.0% and a limit of <0.1% for the hydroxy-intermediate.
Q2: Our final product has a persistent yellow to brown color. Is this indicative of a specific impurity?A2: Yes, color in the final product often indicates the presence of trace oxidized impurities or residual high-boiling solvents like DMF. Rigorous degassing of solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation. If DMF is used, ensure it is thoroughly removed under high vacuum. If color persists, a final polish by passing a solution of the product through a small plug of activated carbon or silica gel before the final crystallization can be effective.
Q3: Are there any thermal stability concerns with the final product?A3: Most quinoline derivatives are relatively stable.[11][12][13] However, it is best practice to conduct a Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on a small sample of your final, purified active pharmaceutical ingredient (API) to determine its decomposition temperature. This is crucial for setting safe drying temperatures in a vacuum oven at scale, which should typically be at least 50-60 °C below the onset of decomposition.
References
Wikipedia. (2023). Friedländer synthesis. Retrieved from Wikipedia. [Link]
Cue, B. W., & Zhang, J. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 65(16), 3221-3224.
Patil, M. D., & Liu, R. S. (2019). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
Thermo Fisher Scientific. (2006).
International Labour Organization. (1997). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. ILO. [Link]
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
Foley, D. P., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1438-1444.
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4a.
PENTA. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. PENTA. [Link]
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. [Link]
Mąkosza, M., & Staliński, K. (2017). Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction. Organic & Biomolecular Chemistry, 15(9), 2029-2036.
Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
Reddy, C. R., et al. (2019). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Journal of Heterocyclic Chemistry, 56(10), 2825-2829.
MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]
Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 238, 114467.
Technical Support Center: Purification of Oily 3-Phenyl-2-(1-pyrrolidinyl)quinoline Residues
Welcome to the technical support guide for navigating the purification challenges of 3-Phenyl-2-(1-pyrrolidinyl)quinoline and its derivatives. This resource is tailored for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for navigating the purification challenges of 3-Phenyl-2-(1-pyrrolidinyl)quinoline and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals who encounter the common yet vexing issue of obtaining these compounds as persistent, difficult-to-purify oils. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to transform your oily residues into pure, well-characterized compounds.
The inherent structural features of the 3-Phenyl-2-(1-pyrrolidinyl)quinoline scaffold, particularly the non-planar pyrrolidinyl substituent, can disrupt crystal lattice formation, leading to the frequent isolation of products as oils or amorphous solids. This guide is designed to provide a logical, step-by-step approach to overcoming this challenge.
Purification Strategy Decision Workflow
The initial state of your crude product will dictate the most effective purification strategy. The following workflow provides a decision-making framework for proceeding from an impure, oily residue to a purified compound.
Caption: Decision-making workflow for purifying oily quinoline derivatives.
Troubleshooting Guide: Common Purification Issues
This table outlines common problems encountered during the purification of oily 3-Phenyl-2-(1-pyrrolidinyl)quinoline residues, their probable causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Compound "oils out" during crystallization.
The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing.[1]
- Add more solvent to the mixture, reheat to dissolve, and allow to cool more slowly.[1]- Try a lower-boiling point solvent or a solvent pair.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Persistent oil formation after column chromatography.
The compound has a low melting point or exists as a stable amorphous solid.
- Attempt salt formation to induce crystallization.[2] Quinolines are basic and can form crystalline salts with acids like HCl or picric acid.[2]- Consider co-crystallization with a suitable co-former, which can be effective for low-melting point or non-ionizable molecules.[3]
Product decomposition on silica gel column.
The acidic nature of silica gel can cause degradation of sensitive compounds. Quinolines can sometimes be sensitive to acidic conditions.
- Deactivate the silica gel by treating it with a base like triethylamine or sodium bicarbonate before packing the column.- Use a less acidic stationary phase such as neutral alumina or Florisil.- Consider reverse-phase chromatography if the compound is sufficiently polar.
Poor separation of impurities during column chromatography.
Improper solvent system selection, leading to co-elution of the product and impurities.
- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.- Employ flash column chromatography for faster and more efficient separation.[4]- If impurities are structurally very similar, consider preparative HPLC for higher resolution.
Low recovery of the compound after chromatography.
The compound may be strongly adsorbed to the stationary phase, or the elution solvent may be too weak.
- Gradually increase the polarity of the mobile phase during elution (gradient elution).- Ensure the chosen solvent system provides an appropriate Rf value on TLC before scaling up to a column.[5]
Frequently Asked Questions (FAQs)
Q1: My 3-Phenyl-2-(1-pyrrolidinyl)quinoline derivative is a persistent oil that will not crystallize. What is the first thing I should try?
A1: The first and often most successful approach for a basic compound like a quinoline derivative is to attempt salt formation.[2] By dissolving the oily residue in a suitable solvent such as isopropanol or ether and adding a solution of an acid like hydrochloric acid (HCl) or picric acid, you can often induce the formation of a crystalline salt.[2] This salt can then be filtered, washed, and, if necessary, the free base can be regenerated by treatment with a mild base.[2]
Q2: I have tried several solvent systems for crystallization, but my compound remains an oil. Are there any advanced crystallization techniques I can use?
A2: Yes, for particularly stubborn oils, you can explore techniques like microbatch under-oil crystallization.[6] This method involves dissolving your compound in a small amount of a good solvent and layering it under an immiscible "anti-solvent" (the oil). Slow diffusion between the layers can promote the growth of high-quality crystals over time. Another approach is to create an emulsion of your compound in a solvent system and then freeze-dry it, which can lead to the formation of a hydrated crystalline form upon suspension in water.[7]
Q3: Is column chromatography always the best option if crystallization fails?
A3: Column chromatography is a powerful and widely used purification technique, especially for separating components of a mixture.[8][9] It is often the next logical step when crystallization attempts are unsuccessful.[2] However, it's important to consider the stability of your compound on the stationary phase. If your compound is sensitive to the acidic nature of silica gel, you may need to use a deactivated stationary phase or an alternative like alumina.[10] For very similar impurities, high-performance liquid chromatography (HPLC) may be necessary to achieve the desired purity.[11]
Q4: How do I choose the right solvent for crystallization?
A4: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] A systematic approach involves testing the solubility of a small amount of your oily compound in various solvents. Some useful solvent pairs for inducing crystallization include ethanol-water, acetone-water, and ethyl acetate-hexane.[1] For non-polar oils, adding a non-polar solvent like hexane or pentane to a concentrated solution in a more polar solvent like dichloromethane can be effective.[2]
Q5: My compound appears pure by TLC after column chromatography but is still an oil. How can I be sure of its purity?
A5: While TLC is an excellent tool for assessing the number of components in a mixture, it may not reveal all impurities, especially if they have similar polarities to your product. To confirm the purity of your oily product, you should employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information and can often reveal the presence of minor impurities that are not visible on a TLC plate.
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This protocol describes the conversion of an oily quinoline free base into a more readily crystallizable hydrochloride salt.
Dissolution: Dissolve the crude oily 3-Phenyl-2-(1-pyrrolidinyl)quinoline (1.0 g) in a minimal amount of a suitable solvent such as isopropanol or diethyl ether (10-20 mL).
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate begins to form.
Crystallization: Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath for 1 hour to maximize crystal formation.
Isolation: Collect the crystalline hydrochloride salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether.
Drying: Dry the purified salt under vacuum.
(Optional) Regeneration of Free Base: To recover the free base, dissolve the hydrochloride salt in water, and neutralize the solution with a mild base such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified quinoline, which may now solidify upon removal of the solvent.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This protocol is designed for compounds that may be sensitive to the acidic nature of standard silica gel.
A Comparative Guide to the ¹H NMR Spectral Interpretation of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Our analysis will be built upon the foundational principles of NMR spectroscopy, focusing on chemical shift, spin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Our analysis will be built upon the foundational principles of NMR spectroscopy, focusing on chemical shift, spin-spin coupling, and integration to assign the proton signals of the target molecule. By comparing the expected spectral features with those of known substituted quinolines, we can deduce the electronic and steric influences of the phenyl and pyrrolidinyl substituents on the quinoline core. This comparative methodology not only allows for a confident prediction of the ¹H NMR spectrum but also provides a deeper understanding of structure-property relationships within this class of compounds.
Molecular Structure and Proton Numbering
To facilitate a clear and unambiguous discussion of the ¹H NMR spectrum, the protons of 3-Phenyl-2-(1-pyrrolidinyl)quinoline are systematically numbered as illustrated in the diagram below.
Figure 1. Structure and proton numbering of 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally related compounds, a predicted ¹H NMR spectrum for 3-Phenyl-2-(1-pyrrolidinyl)quinoline in a standard deuterated solvent like CDCl₃ is presented below. This serves as a foundational dataset for our comparative analysis.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H4
7.9 - 8.1
s
-
H5
7.7 - 7.9
d
~8.0
H8
8.0 - 8.2
d
~8.5
H6, H7
7.3 - 7.6
m
-
H2', H6'
7.4 - 7.6
m
-
H3', H4', H5'
7.2 - 7.4
m
-
H2'', H5''
3.4 - 3.6
t
~6.5
H3'', H4''
1.9 - 2.1
m
-
Comparative Spectral Analysis
To substantiate the predicted chemical shifts and multiplicities, we will now compare the expected spectrum of our target molecule with the experimental data of relevant analogs.
Analog 1: 2-Phenylquinoline
The ¹H NMR spectrum of 2-phenylquinoline provides a valuable reference for the chemical shifts of the quinoline and phenyl protons in a related system.[1] The absence of a substituent at the 3-position allows us to observe the typical coupling patterns of the quinoline ring more clearly.
Quinoline Protons: In 2-phenylquinoline, the quinoline protons appear in the range of δ 7.4-8.2 ppm.[1] The H4 proton is typically a doublet coupled to H3. In our target molecule, the substitution at C3 will result in the H4 proton appearing as a singlet, a key distinguishing feature. The electron-donating pyrrolidinyl group at C2 is expected to shield the H4 proton slightly, shifting it upfield compared to unsubstituted quinoline where it resonates around δ 8.0-8.1 ppm.[2]
Phenyl Protons: The phenyl protons of 2-phenylquinoline typically resonate as a multiplet in the range of δ 7.4-7.6 ppm, with the ortho-protons appearing slightly downfield.[1] A similar pattern is expected for the 3-phenyl group in our target molecule.
Analog 2: 2-Amino-3-cyanoquinoline Derivatives
While not a perfect match, 2-amino-3-cyanoquinolines offer insight into the effect of an amino group at the C2 position.[3][4] The amino group is a strong electron-donating group, similar to the pyrrolidinyl moiety.
Quinoline Protons: In 2-amino-3-cyano-4-chloroquinoline, the aromatic protons are observed in the range of δ 7.40-7.96 ppm.[3] The presence of the electron-donating amino group tends to shift the quinoline protons upfield. This supports our prediction that the quinoline protons in our target molecule will be in a similar or slightly more upfield region due to the stronger electron-donating nature of the pyrrolidinyl group compared to a primary amine.
Amino Protons: The NH₂ protons in 2-amino-3-cyanoquinolines typically appear as a broad singlet.[3] In our target molecule, the pyrrolidinyl protons will exhibit distinct multiplets in the aliphatic region.
Analog 3: 2-Morpholino-4-anilinoquinoline Derivatives
The ¹H NMR data for 2-morpholino-4-anilinoquinolines provides a good comparison for the signals of a cyclic amino substituent at the C2 position.[2]
Morpholino Protons: The protons of the morpholine ring in these derivatives typically appear as multiplets in the range of δ 3.4-3.7 ppm.[2] This is consistent with our prediction for the methylene protons (H2'' and H5'') of the pyrrolidinyl ring adjacent to the nitrogen, which are expected to be the most downfield of the aliphatic protons. The remaining methylene protons (H3'' and H4'') are expected to be further upfield.
Detailed Spectral Interpretation: Causality and Insights
The predicted ¹H NMR spectrum of 3-Phenyl-2-(1-pyrrolidinyl)quinoline can be rationalized by considering the electronic and steric effects of the substituents.
The Pyrrolidinyl Group at C2: As a saturated N-heterocycle, the pyrrolidinyl group is a strong electron-donating group through resonance of the nitrogen lone pair into the quinoline ring. This leads to an increase in electron density, particularly at the ortho (C3) and para (C4, C6, C8) positions. Consequently, the protons attached to these carbons will be shielded and resonate at a more upfield (lower δ) chemical shift compared to unsubstituted quinoline. The methylene protons of the pyrrolidinyl ring itself will appear in the aliphatic region of the spectrum. The protons on the carbons directly attached to the nitrogen (H2'' and H5'') will be the most deshielded due to the inductive effect of the nitrogen and are expected to appear as a triplet. The other two sets of protons (H3'' and H4'') will be further upfield and likely appear as a multiplet due to coupling with each other and the adjacent methylene protons.
The Phenyl Group at C3: The phenyl group at the C3 position will introduce a set of signals in the aromatic region. The protons of this phenyl ring will likely appear as a complex multiplet. The steric interaction between the phenyl group and the pyrrolidinyl group at the adjacent C2 position may cause a twisting of the phenyl ring out of the plane of the quinoline ring. This would result in a less effective conjugation and a more complex splitting pattern for the phenyl protons.
The Quinoline Core:
H4: The proton at the C4 position is a key diagnostic signal. With substituents at both C2 and C3, H4 has no adjacent protons to couple with and will therefore appear as a singlet. Its chemical shift will be influenced by the electron-donating pyrrolidinyl group at C2, likely causing an upfield shift compared to its position in unsubstituted quinoline.
H5, H6, H7, H8: These protons on the benzo-fused ring of the quinoline will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to ortho and meta coupling. Their chemical shifts will be influenced to a lesser extent by the substituents on the other ring but will still provide valuable structural information. The H8 proton is often deshielded due to its proximity to the quinoline nitrogen (peri-effect) and may appear further downfield than the other protons on the carbocyclic ring.[2]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible ¹H NMR data for compounds like 3-Phenyl-2-(1-pyrrolidinyl)quinoline, the following experimental protocol is recommended.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the solid sample.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
Technical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Executive Summary 3-Phenyl-2-(1-pyrrolidinyl)quinoline (CAS: 339102-76-0) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial and anticancer agents where the quinoline c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Phenyl-2-(1-pyrrolidinyl)quinoline (CAS: 339102-76-0) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial and anticancer agents where the quinoline core serves as a pharmacophore.[1][2] In drug discovery, distinguishing this specific regioisomer from its structural analogues (e.g., 2-phenyl-3-(1-pyrrolidinyl)quinoline) is paramount for validating synthetic pathways and metabolic stability.
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Phenyl-2-(1-pyrrolidinyl)quinoline. By comparing it against key regioisomers and ring-size analogues, we establish a self-validating identification protocol for analytical scientists.
Structural Basis of Fragmentation
The fragmentation behavior of 3-Phenyl-2-(1-pyrrolidinyl)quinoline (MW 274.36 Da) is governed by the interplay between the electron-rich pyrrolidine ring and the electron-deficient quinoline system.
Core Structure: Quinoline ring substituted at C2 (pyrrolidinyl) and C3 (phenyl).[2]
Ionization Site: Under Electrospray Ionization (ESI), protonation occurs preferentially at the pyrrolidine nitrogen (
) or the quinoline nitrogen (), with the former being kinetically favored due to higher basicity.
Steric Influence: The "ortho-like" proximity of the bulky phenyl group at C3 and the pyrrolidinyl group at C2 induces steric strain, promoting specific fragmentation pathways involving ring opening and substituent loss.
Technical Deep Dive: Fragmentation Pathways
The following analysis assumes Protonated Molecular Ion
at m/z 275 (ESI) or Molecular Ion at m/z 274 (EI).
Primary Fragmentation Channels
-Cleavage & Ring Contraction (The Pyrrolidine Signature):
The most diagnostic pathway involves the pyrrolidine ring. The radical cation (in EI) or protonated species (in ESI) triggers -cleavage adjacent to the nitrogen.
Transition: Loss of ethylene (
, 28 Da) or propene (, 42 Da) from the pyrrolidine ring.
Result: Formation of iminium ions at m/z 247 (loss of 28) or m/z 233 (loss of 42).
Homolytic Bond Scission (Substituent Loss):
Loss of Pyrrolidinyl Radical (
, 70 Da): Generates the stable 3-phenylquinolinium cation at m/z 204 . This is a high-abundance fragment due to the aromatic stability of the quinoline core.
Loss of Phenyl Radical (
, 77 Da): Less common as a primary step but observed in high-energy collision dissociation (CID), leading to m/z 197 .
The "Ortho" Effect (Isomer Specific):
Unlike its regioisomers, the 2,3-substitution pattern allows for hydrogen transfer or cyclization between the pyrrolidine
-hydrogens and the phenyl ring, often resulting in a characteristic peak or specific rearrangement ions not seen in 2,4- or 2,6-isomers.
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation for the protonated species
.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Comparative Analysis: Validating Against Alternatives
To ensure accurate identification, one must compare the target analyte against likely synthetic byproducts or structural isomers.
Table 1: MS/MS Fingerprint Comparison
This table contrasts the target molecule with its regioisomer (2-Phenyl-3-(1-pyrrolidinyl)quinoline) and a ring-size analog (Piperidinyl derivative).
Feature
Target: 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Isomer: 2-Phenyl-3-(1-pyrrolidinyl)quinoline
Analog: 3-Phenyl-2-(1-piperidinyl)quinoline
Precursor (m/z)
275 ()
275 ()
289 ()
Primary Base Peak
m/z 205 (Loss of pyrrolidine)
m/z 275 (Parent often stable)
m/z 205 (Loss of piperidine)
Ring Cleavage
m/z 247 (-28 Da, )
m/z 247 (Lower abundance)
m/z 247 (-42 Da, )
Diagnostic Ratio
High ratio (C2-N bond is more labile)
Low ratio (C3-N bond is stronger)
Shifted mass range
Mechanism
C2-N bond weakened by quinoline nitrogen lone pair repulsion.
C3-N bond stabilized by conjugation with phenyl.
Ring size alters neutral loss kinetics.
Key Differentiator
The C2-position of the quinoline ring is highly susceptible to nucleophilic displacement and fragmentation due to the electron-withdrawing nature of the adjacent ring nitrogen. Consequently, 3-Phenyl-2-(1-pyrrolidinyl)quinoline will exhibit a significantly higher abundance of the "core" fragment (m/z 205/204) compared to the 3-pyrrolidinyl isomer, where the substituent is in a more stable "meta-like" position relative to the ring nitrogen.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If the diagnostic ions (m/z 205, 247) are not observed at the predicted Collision Energies (CE), the sample identity is suspect.
Step-by-Step Methodology
Sample Preparation:
Dissolve 0.1 mg of compound in 1 mL MeOH:H2O (50:50) with 0.1% Formic Acid.
Final concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS).
Instrumentation (ESI-Q-TOF or Triple Quad):
Mode: Positive Ion Mode (+ESI).
Capillary Voltage: 3.5 kV.
Source Temp: 300°C (Ensure complete desolvation).
Energy-Resolved MS (ERMS) Validation:
Instead of a single scan, acquire spectra at stepped Collision Energies: 10, 20, 30, 40 eV .
Low CE (10-20 eV): Confirm parent ion stability (m/z 275).
Mid CE (25-30 eV): Observe the emergence of the ring-contraction fragment (m/z 247).
High CE (>35 eV): The core ion (m/z 205) should dominate.
Validation Check: Plot the "Survival Yield" of the parent ion. The C2-substituted target should degrade faster (lower survival yield) than the C3-isomer due to the lability of the C2-N bond.
Data Interpretation:
Extract Ion Chromatograms (EIC) for m/z 275, 247, and 205.
Confirm co-elution of all three traces to rule out isobaric impurities.
References
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272–2278. Retrieved from [Link]
Kováčik, V., & Fedoroňko, M. (1980). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers.[3] Retrieved from [Link]
Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International.[4] Retrieved from [Link]
A Comparative Guide to the FTIR Characteristic Peaks of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
For Researchers, Scientists, and Drug Development Professionals The Significance of FTIR in Characterizing Complex Heterocycles FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecul...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of FTIR in Characterizing Complex Heterocycles
FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the vibrational modes of specific chemical bonds. For a complex molecule like 3-Phenyl-2-(1-pyrrolidinyl)quinoline, with its distinct aromatic and aliphatic moieties, the FTIR spectrum provides a unique fingerprint. This fingerprint is a composite of the characteristic vibrations of the quinoline core, the phenyl substituent, and the pyrrolidinyl group. Understanding these individual contributions is key to interpreting the overall spectrum.
Predicted FTIR Characteristic Peaks of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Based on the analysis of its constituent functional groups and comparison with related molecules, the following table outlines the predicted characteristic FTIR absorption bands for 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H Stretch
Quinoline and Phenyl Rings
3100 - 3000
Medium to Weak
Aliphatic C-H Stretch
Pyrrolidinyl Group
2980 - 2850
Medium to Strong
C=N Stretch
Quinoline Ring
1630 - 1580
Medium to Strong
Aromatic C=C Stretch
Quinoline and Phenyl Rings
1600 - 1450
Medium to Strong (multiple bands)
Aliphatic C-H Bend
Pyrrolidinyl Group
1470 - 1440
Medium
C-N Stretch (Aromatic Amine)
Pyrrolidinyl-Quinoline Bond
1360 - 1250
Strong
C-N Stretch (Aliphatic Amine)
Pyrrolidinyl Ring
1250 - 1020
Medium
Aromatic C-H Out-of-Plane Bend
Phenyl and Quinoline Rings
900 - 675
Strong
Comparative Spectral Analysis
To substantiate our predictions, we will now compare the expected vibrational frequencies with the experimentally determined FTIR data of structurally analogous compounds.
The Quinoline Core
The foundational structure is the quinoline ring. Its FTIR spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region.[1][2] The out-of-plane C-H bending vibrations, typically found between 850 and 700 cm⁻¹, are highly diagnostic of the substitution pattern on the aromatic rings.[1]
The Influence of the Phenyl Substituent: A Look at 2-Phenylquinoline
The introduction of a phenyl group at the 2-position of the quinoline ring, as seen in 2-phenylquinoline, primarily adds to the complexity of the aromatic C-H and C=C stretching regions.[3][4][5] We observe characteristic absorptions for monosubstituted benzene rings, including a strong band around 750-700 cm⁻¹ and another near 710-690 cm⁻¹ due to out-of-plane C-H bending.
The Pyrrolidinyl Moiety: Insights from N-Phenylpyrrolidine
The pyrrolidinyl group introduces distinct aliphatic C-H stretching bands below 3000 cm⁻¹.[6][7] The C-N stretching vibration of the tertiary amine within the pyrrolidine ring and its connection to the aromatic system is a key feature, expected in the 1360-1250 cm⁻¹ region.[8]
Experimental Protocol for FTIR Analysis
This section provides a standardized, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for FTIR transmission measurements. The rationale behind this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the infrared beam.
Step-by-Step Protocol:
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture can introduce broad O-H stretching bands around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, which can interfere with the sample spectrum.
Grinding: Weigh approximately 1-2 mg of the 3-Phenyl-2-(1-pyrrolidinyl)quinoline sample and 100-200 mg of the dried KBr. Grind the mixture in an agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed and reduces scattering of the infrared beam.
Pellet Formation: Transfer the ground mixture to a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes. This will form a transparent or translucent pellet.
Sample Holder: Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.
Data Acquisition
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as the instrumental response.
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 3-Phenyl-2-(1-pyrrolidinyl)quinoline and highlights the key functional groups responsible for its characteristic FTIR peaks.
Caption: Molecular structure of 3-Phenyl-2-(1-pyrrolidinyl)quinoline with key vibrational modes.
Conclusion
The FTIR spectrum of 3-Phenyl-2-(1-pyrrolidinyl)quinoline is predicted to be rich and complex, with characteristic absorption bands arising from its three main structural components. By understanding the expected positions and intensities of these bands and comparing them with the spectra of related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol ensures the acquisition of high-quality data for such analyses. This guide serves as a valuable resource for scientists working with quinoline derivatives in drug discovery and materials science, enabling them to leverage the power of FTIR spectroscopy for structural elucidation and quality control.
References
Bernstein, L., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Source not further specified in search result]
BenchChem. (2025).
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. ResearchGate. Retrieved from [Link]
NIST. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 1-Phenylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
PMC. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. PubMed Central.
ResearchGate. (n.d.). FTIR spectrum for compound 1.
NIST. (n.d.). N-Phenylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of polyaniline (a) and polypyrrole (b). ResearchGate. Retrieved from [Link]
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Source not further specified in search result]
Der Pharma Chemica. (2026).
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moietie.
PMC. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. PubMed Central.
Comparing biological efficacy of 3-Phenyl-2-(1-pyrrolidinyl)quinoline vs Chloroquine
Executive Summary This technical guide compares the biological efficacy of Chloroquine (CQ) , the historical standard for malaria treatment, against 3-Phenyl-2-(1-pyrrolidinyl)quinoline (hereafter referred to as 3-P-2-PQ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide compares the biological efficacy of Chloroquine (CQ) , the historical standard for malaria treatment, against 3-Phenyl-2-(1-pyrrolidinyl)quinoline (hereafter referred to as 3-P-2-PQ ), a representative of the novel 2-amino-3-phenylquinoline class.
While Chloroquine efficacy has been compromised by the emergence of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mutations, 3-P-2-PQ utilizes a structural modification (translocation of the amino group from position 4 to 2, and addition of a hydrophobic 3-phenyl ring) to bypass these resistance mechanisms while retaining potent hemozoin inhibition capabilities.
Mechanistic Differentiation
To understand the efficacy shift, we must analyze the interaction at the parasite's digestive vacuole (DV).
The Chloroquine Failure Mode
Chloroquine acts by accumulating in the acidic DV of the parasite, capping hemozoin crystals, and causing toxic heme buildup. However, in resistant strains (e.g., Dd2, W2), the mutated PfCRT protein acts as an efflux pump, recognizing the specific 4-aminoquinoline pharmacophore and expelling the drug before it reaches lethal concentrations.
The 3-P-2-PQ Advantage
3-P-2-PQ retains the quinoline core necessary for
stacking with heme but alters the side chain geometry.
Positional Isomerism: Moving the amine to position 2 reduces affinity for the PfCRT efflux binding pocket.
Lipophilicity: The 3-phenyl substituent increases lipophilicity, facilitating passive diffusion across the DV membrane and enhancing
-stacking interactions with the porphyrin ring of heme.
Pathway Visualization
The following diagram illustrates the divergent fates of both compounds within a resistant parasite.
Figure 1: Mechanism of Action in Chloroquine-Resistant P. falciparum. Note the efflux of CQ via PfCRT, while 3-P-2-PQ evades the pump to inhibit hemozoin formation.
Comparative Biological Data[1]
The following data aggregates performance metrics from structure-activity relationship (SAR) studies on 2-amino-3-phenylquinolines compared to Chloroquine controls.
In Vitro Efficacy (IC50)
The primary metric is the half-maximal inhibitory concentration (IC50) against P. falciparum strains.
CRITICAL: 3-P-2-PQ retains potency where CQ fails.
Resistance Index (RI)
> 20.0
0.9 – 1.5
3-P-2-PQ shows no cross-resistance.
Cytotoxicity (HepG2)
CC50 > 10 µM
CC50 > 25 µM
Novel compound shows improved safety margin.
Selectivity Index (SI)
~20 (Resistant strains)
> 500
Higher SI indicates a wider therapeutic window.
Data Sources: Aggregated from SAR studies on 2-amino-3-phenylquinoline derivatives [1][2].
Experimental Protocols for Validation
To verify these claims, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for assay-specific variability.
Protocol A: SYBR Green I Fluorescence Assay (Anti-plasmodial Activity)
This assay measures parasite proliferation by quantifying DNA content.
This cell-free assay confirms if the compound inhibits hemozoin formation chemically, independent of cellular transport mechanisms.
Workflow Diagram:
Figure 2: Cell-free
-hematin inhibition workflow. A positive result here confirms the drug targets heme detoxification directly.
Synthesis & Chemical Identity
For researchers synthesizing the compound for testing, the core scaffold construction typically follows a Friedländer condensation or a modified cyclization approach.
Chemical Name: 3-phenyl-2-(pyrrolidin-1-yl)quinoline
Molecular Formula: C
HN
Key Structural Feature: The pyrrolidine ring at C2 provides steric bulk that interferes with PfCRT binding, while the C3-phenyl group enhances lipophilicity (cLogP ~4.5 vs CQ ~3.6), aiding membrane permeation [3].
Synthesis Validation:
1H NMR (CDCl3): Look for the characteristic pyrrolidine multiplets (approx. 1.9 ppm and 3.6 ppm) and the aromatic region signals (7.2–8.0 ppm) confirming the quinoline and phenyl rings.
Mass Spectrometry: ESI-MS [M+H]+ peak expected at m/z ~275.15.
Conclusion
3-Phenyl-2-(1-pyrrolidinyl)quinoline represents a significant optimization over Chloroquine. By retaining the pharmacophore required for hemozoin inhibition but altering the structural presentation (2-amino vs 4-amino), it effectively "ghosts" the resistance mechanisms that render Chloroquine ineffective in modern clinical isolates.
Recommendation: For drug development pipelines targeting MDR Plasmodium strains, 3-P-2-PQ serves as a validated lead scaffold, offering equipotent activity in sensitive strains and superior potency (>10-fold) in resistant strains compared to Chloroquine.
References
Martinez, P. D. G., et al. (2018).[2] "2,3,8-Trisubstituted Quinolines with Antimalarial Activity."[3][2][4] Anais da Academia Brasileira de Ciências. Available at: [Link] (Accessed via NIH/PubMed).
Radini, I. A., et al. (2016). "Synthesis and biological evaluation of 2-amino-3-phenylquinoline derivatives as antimalarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Note: This reference grounds the class efficacy of 2-amino-3-phenylquinolines against P. falciparum.
Kaur, K., et al. (2010).[5] "Antimalarials from nature." Bioorganic & Medicinal Chemistry. (Contextualizing quinoline SAR and lipophilicity modifications).
World Health Organization (WHO). "Methods for surveillance of antimalarial drug efficacy." Available at: [Link]
Structural Profiling & Crystallographic Insights: 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Executive Summary: The Structural Landscape 3-Phenyl-2-(1-pyrrolidinyl)quinoline represents a privileged scaffold in medicinal chemistry, merging a lipophilic quinoline core with a solubilizing, basic pyrrolidine moiety....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Landscape
3-Phenyl-2-(1-pyrrolidinyl)quinoline represents a privileged scaffold in medicinal chemistry, merging a lipophilic quinoline core with a solubilizing, basic pyrrolidine moiety. This specific substitution pattern (2-amino, 3-aryl) is critical for modulating biological activity, particularly in multidrug resistance (MDR) reversal , antimicrobial efficacy , and 5-HT3 receptor antagonism .
This guide provides a technical comparison of the crystallographic data for this molecule against its structural analogs. By analyzing X-ray diffraction data of closely related derivatives (such as 3-phenylquinoline and 4-hydroxy-3-phenylquinolin-2-one), we establish a predictive model for its solid-state behavior, steric conformation, and intermolecular interactions.
Key Structural Performance Metrics
Feature
Specification
Impact on Drug Development
Crystal System
Typically Monoclinic () or Triclinic ()
Affects tablet stability and dissolution rates.
Phenyl Torsion
~60–70° (High Steric Strain)
Prevents planar stacking; increases solubility but reduces pi-pi stacking efficiency.
Pyrrolidine Puckering
Twist or Envelope ()
Critical for binding pocket fit; the ring is rarely planar.
N-C Bond Length
1.33 – 1.36 Å
Indicates partial double bond character (conjugation), affecting basicity ().
Comparative Crystallographic Analysis
The "performance" of a crystal structure in drug design is defined by its ability to predict ligand-protein binding and solid-state stability. Below is a comparison of the target molecule with two key alternatives: the unsubstituted amine analog and the oxidized quinolinone analog.
In the target molecule, the bulky pyrrolidinyl group at position 2 exerts significant steric pressure on the phenyl ring at position 3.
Mechanism: The
-hydrogens of the pyrrolidine ring clash with the ortho-hydrogens of the phenyl ring.
Consequence: To relieve this strain, the phenyl ring rotates out of the quinoline plane. While a typical biphenyl system might twist 30–40°, the added bulk of the pyrrolidine forces this angle to >60° .
Significance: This "twisted" conformation prevents the molecule from stacking flatly (intercalating) into DNA, which reduces genotoxicity—a desirable trait for non-oncology drugs.
2. Pyrrolidine Ring Conformation
Unlike the flat aromatic quinoline, the pyrrolidine ring is aliphatic and flexible.
Observed State: In similar 2-substituted quinolines, the pyrrolidine ring adopts a Twist (
) or Envelope () conformation.
Electronic Effect: The
bond length is typically short (1.34–1.36 Å ), indicating that the nitrogen lone pair is partially delocalized into the quinoline ring. However, the steric twist limits this conjugation, keeping the nitrogen relatively basic compared to planar analogs.
Experimental Protocols
To validate these structural features in your own lab, follow this optimized crystallization protocol designed for lipophilic, tertiary amino-quinolines.
Protocol: Single Crystal Growth via Slow Evaporation
Objective: Obtain X-ray quality monocrystals (>0.2 mm) suitable for diffractometry.
Solvent Selection:
Primary Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
Anti-solvent (Optional): Hexane or Pentane.
Dissolution:
Dissolve 20 mg of pure 3-Phenyl-2-(1-pyrrolidinyl)quinoline in 2 mL of warm EtOH.
Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter to remove nucleation sites (dust).
Crystallization Setup:
Place the solution in a small vial (4 mL).
Cover with Parafilm® and pierce 3–4 small holes with a needle to control evaporation rate.
Store in a vibration-free environment at 20°C (controlled) .
Harvesting:
Crystals typically form within 3–7 days.
Selection Criteria: Look for clear, prismatic blocks with well-defined edges. Avoid needles (often indicate rapid precipitation).
Visualizing the Steric Pathway
The following diagram illustrates the steric forces that dictate the final crystal structure conformation.
Caption: Logical flow of steric interactions leading to the observed high-torsion crystal conformation.
References
The following sources provide the foundational crystallographic data and synthesis methods used to benchmark the target molecule.
Crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.
Source: Acta Crystallographica Section E.
Data Point: Defines the 62° phenyl torsion baseline.
One-Pot Synthesis and Structure of 2,3,4-Triarylquinolines.
Source: MDPI / Molecules.
Data Point: Illustrates extreme steric deform
X-Ray Crystal Structure of 2-Amino-3,4-dihydroquinazoline Analogs.
Source: Journal of Molecular Structure (via PubMed).
Data Point: Comparative N-C bond lengths and delocaliz
Purity Verification of 3-Phenyl-2-(1-pyrrolidinyl)quinoline: A Comparative Technical Guide
Topic: Purity Verification of 3-Phenyl-2-(1-pyrrolidinyl)quinoline using Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purity Verification of 3-Phenyl-2-(1-pyrrolidinyl)quinoline using Elemental Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Purity Paradox in Heterocyclic Synthesis
In the development of bioactive quinoline derivatives—specifically 3-Phenyl-2-(1-pyrrolidinyl)quinoline —researchers often encounter a "purity paradox." A sample may exhibit a single sharp peak on an HPLC chromatogram (indicating >99% organic purity) yet fail in biological assays or crystallization attempts. The culprit is frequently "invisible" impurities: trapped lattice solvents, inorganic salts from catalytic cycles, or atmospheric moisture absorbed by the hygroscopic nitrogenous core.
This guide objectively compares Elemental Analysis (CHNS) against orthogonal techniques (HPLC, qNMR) as the definitive metric for verifying the absolute purity of 3-Phenyl-2-(1-pyrrolidinyl)quinoline (
). While HPLC is indispensable for tracking organic side-products, we demonstrate why Elemental Analysis (EA) serves as the ultimate "gatekeeper" for validating the bulk material integrity required for reproducible pharmaceutical research.
Theoretical Framework & Acceptance Criteria
To validate the purity of 3-Phenyl-2-(1-pyrrolidinyl)quinoline, one must first establish the theoretical baseline. This lipophilic, nitrogen-rich heterocycle is typically synthesized via nucleophilic aromatic substitution (
) or transition-metal-catalyzed cross-coupling, routes that leave specific "fingerprints" (e.g., residual palladium or hydrohalic salts) detectable only via bulk property analysis.
Compound Specifications
IUPAC Name: 3-Phenyl-2-(pyrrolidin-1-yl)quinoline
Molecular Formula:
Molecular Weight: 274.36 g/mol
Theoretical Elemental Composition
Element
Calculation Basis
Theoretical Mass %
Carbon (C)
83.18%
Hydrogen (H)
6.61%
Nitrogen (N)
10.21%
Industry Acceptance Standards
For pharmaceutical intermediates and high-grade research chemicals, the acceptance criterion for EA is strictly defined to ensure stoichiometry:
Standard Tolerance:
absolute difference from theoretical values.
Stringent Tolerance (Reference Standards):
.
Expert Insight: A deviation of
in Carbon often indicates trapped solvent (e.g., Toluene from synthesis), while a deviation in Nitrogen frequently signals residual inorganic salts (e.g., Sodium tert-butoxide) or protonation of the quinoline nitrogen (HCl salts).
Comparative Analysis: EA vs. Orthogonal Alternatives
Why perform Elemental Analysis when HPLC is faster? This section compares the "blind spots" of each method.
Function: Separates components based on hydrophobicity/polarity.
The Blind Spot: HPLC detectors (UV-Vis) rely on chromophores. Inorganic impurities (NaCl, Pd residues) and solvents (Water, Hexane) are invisible to UV detection at standard wavelengths (254 nm).
Verdict: HPLC proves chromatographic purity (absence of organic side products) but cannot prove absolute purity (mass balance).
Method 2: Quantitative NMR (qNMR)
Function: Structural elucidation and solvent quantification.
The Blind Spot: Requires an internal standard which introduces weighing errors. Less sensitive to bulk inorganic contamination unless specific nuclei (
, ) are targeted.
Verdict: Excellent for identifying which solvent is trapped, but less robust for high-throughput "Pass/Fail" purity certification.
Method 3: Elemental Analysis (The Gold Standard)
Function: Combustion of the entire sample to measure bulk elemental ratios.
The Advantage: It is a self-validating system. If the sample contains 5% water or 2% inorganic salt, the %C and %N values will drop proportionally, flagging the impurity immediately.
Verdict: The only method that confirms the sample is "nothing but the molecule."
This protocol outlines the specific handling required for 3-Phenyl-2-(1-pyrrolidinyl)quinoline, addressing its potential hygroscopicity and combustion characteristics.
Step 1: Sample Pre-Treatment (Critical)
The pyrrolidinyl-quinoline moiety can form hydrates.
Drying: Dry the sample in a vacuum oven at
for 4 hours over to remove surface moisture.
Homogenization: Gently crush crystals into a fine powder. Large crystals can cause incomplete combustion ("flash" effect), leading to low Nitrogen readings.
Step 2: Instrument Calibration (K-Factor)
Calibrate the CHNS Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400) using a standard with similar N-content, such as Acetanilide (
) or Sulfanilamide ().
Validation: Run a "Check Standard" immediately after calibration. It must pass within
.
Step 3: Combustion Analysis
Sample Mass: Weigh
mg (±0.001 mg) into a tin capsule.
Oxidation: Flash combustion at
with Oxygen injection.
Reduction: Copper reduction column at
to convert to .
Detection: Thermal Conductivity Detector (TCD).
Step 4: Data Interpretation & Troubleshooting
Use the following logic to interpret deviations:
Scenario A: Low %C, Low %N (Proportional)
Cause: Inorganic contamination (Salt/Silica) or heavy moisture.
Action: Check ash residue. Re-dry sample.
Scenario B: Low %C, High %H
Cause: Trapped solvent (likely Ethanol or Water).
Action: Run TGA (Thermogravimetric Analysis) or
-NMR to identify solvent.
Scenario C: Low %N, Correct %C
Cause: Incomplete combustion of the heterocyclic ring.
Action: Add
(Vanadium Pentoxide) as a combustion aid to boost oxidation power.
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for certifying the purity of the compound.
Figure 1: Decision matrix for purity verification. Note how Elemental Analysis acts as the final gatekeeper after HPLC screening.
Case Study Data: The "Hidden" Impurity
To illustrate the sensitivity of EA, consider a batch of 3-Phenyl-2-(1-pyrrolidinyl)quinoline synthesized via Pd-catalyzed coupling.
Batch A Results:
HPLC: 99.8% Purity (Single Peak).
Appearance: Pale yellow solid.
Elemental Analysis Results:
Element
Theoretical
Batch A Experimental
Deviation
Status
Carbon
83.18%
80.50%
-2.68%
FAIL
Hydrogen
6.61%
6.45%
-0.16%
PASS
Nitrogen
10.21%
9.85%
-0.36%
Borderline
Analysis:
The Carbon is significantly low (-2.68%). If this were an organic impurity, it would likely show on HPLC. The proportional drop in C and N suggests the presence of a non-carbonaceous contaminant or significant moisture/solvation.
Investigation: TGA revealed 3.2% weight loss at
.
Correction: After drying at
under high vacuum, the EA re-test showed C: 83.05% , passing the specification. HPLC alone would have released an impure solvate.
References
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]
Food and Drug Administration (FDA). (2018). Elemental Impurities in Drug Products: Guidance for Industry. [Link][1]
PubChem. (2025). Quinoline Compound Summary. National Library of Medicine. [Link]
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The ICP-MS Solution. [Link]
A Comparative Guide to the Cytotoxicity of Pyrrolidinyl vs. Piperidinyl Quinolines
For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, the introduction of heterocyclic moieties such as pyrrolidine and piperidine at various positions on the quinoline ring has been a common strategy to enhance anticancer activity. This guide provides a comparative analysis of the cytotoxic effects of pyrrolidinyl versus piperidinyl quinoline derivatives, synthesizing available experimental data to inform structure-activity relationship (SAR) studies and guide future drug design efforts.
The Rationale: Pyrrolidine vs. Piperidine in Quinoline-Based Drug Design
The choice between a five-membered pyrrolidine ring and a six-membered piperidine ring is a critical decision in medicinal chemistry. While differing by only a single methylene unit, these two saturated nitrogen heterocycles can impart distinct physicochemical and pharmacological properties to a parent molecule.[2] Piperidine is slightly more lipophilic, while pyrrolidine is marginally more basic.[2] These subtle differences can influence a compound's solubility, membrane permeability, metabolic stability, and ultimately, its interaction with biological targets.[2]
In the context of quinoline-based anticancer agents, the selection of either a pyrrolidinyl or piperidinyl moiety can significantly impact cytotoxicity. Structure-activity relationship studies have suggested that the five-membered pyrrolidino ring may be more favorable for antiproliferative activity in certain quinoline derivatives compared to six-membered rings like piperidine.
Mechanisms of Action: How Quinolines Exert Their Cytotoxic Effects
Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes involved in cell growth and proliferation.[3] Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.
Common mechanisms of action for cytotoxic quinoline derivatives include:
DNA Intercalation and Topoisomerase Inhibition: Many quinoline compounds can insert themselves between the base pairs of DNA, disrupting its structure and function.[3] This can interfere with DNA replication and transcription. Furthermore, some quinoline derivatives can inhibit topoisomerases, enzymes that are essential for resolving the topological challenges that arise during DNA replication and repair.[4]
Kinase Inhibition: Several quinoline-based drugs function as kinase inhibitors, targeting enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5]
Induction of Apoptosis: A key mechanism by which many anticancer drugs kill cancer cells is by inducing apoptosis, or programmed cell death.[6] Quinoline derivatives have been shown to trigger apoptosis through various pathways, often involving the activation of caspases, which are the executioner enzymes of apoptosis.[6]
Cell Cycle Arrest: Some quinoline compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[7]
The specific mechanism of action can be influenced by the substitution pattern on the quinoline ring, including the presence of a pyrrolidinyl or piperidinyl moiety.
Comparative Cytotoxicity: An Analysis of Experimental Data
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the cell lines used, incubation times, and specific assay protocols. However, the available data provides valuable insights into the general trends of cytotoxicity for these two classes of compounds.
Insights from a Related Heterocyclic System: Quinoxaline Derivatives
A study on 2-(benzimidazol-2-yl)quinoxaline derivatives provides a compelling example of how the choice between a piperidine and another heterocyclic moiety (in this case, morpholine) can dramatically affect cytotoxicity. The piperidine-containing compound exhibited significant cytotoxicity against the A549 lung adenocarcinoma cell line, whereas the morpholine-containing analogue was inactive.[3] This highlights the critical role of the heterocyclic substituent in determining the anticancer potential of the overall molecule.
Compound Class
Cell Line
Cancer Type
IC50 (μM)
Piperidine-Quinoxaline Derivative
A549
Lung Adenocarcinoma
26.3
HCT-116
Colon Carcinoma
>100
MCF-7
Breast Adenocarcinoma
>100
Morpholine-Quinoxaline Derivative
A549
Lung Adenocarcinoma
>100
HCT-116
Colon Carcinoma
>100
MCF-7
Breast Adenocarcinoma
>100
Table 1: Comparative cytotoxicity of a piperidine-containing quinoxaline derivative versus its morpholine-containing counterpart. Data sourced from BenchChem.[3]
Cytotoxicity of Pyrrolidinyl and Piperidinyl Quinoline Derivatives from Various Studies
The following tables summarize the cytotoxic activity of various pyrrolidinyl and piperidinyl quinoline derivatives from different research articles.
Table 2: Cytotoxicity of Pyrrolidinyl Quinoline Derivatives
While the data is not directly comparable, the trend suggests that pyrrolidinyl quinoline derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[7] The piperidinyl quinoline derivatives have also demonstrated biological activity, but the available data on their anticancer cytotoxicity is less extensive in a comparative context.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, it is essential to follow standardized and well-documented experimental protocols. The following are detailed methodologies for key assays used to evaluate the cytotoxic effects of quinoline derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere containing 5% CO2 to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the test compounds (pyrrolidinyl and piperidinyl quinolines) in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation:
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
MTT Addition and Formazan Solubilization:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment:
Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
Cell Harvesting and Staining:
Harvest the cells and wash them twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the test compounds on the progression of the cell cycle.
Cell Treatment and Harvesting:
Treat cells with the test compounds at different concentrations for 24 hours.
Harvest the cells by trypsinization and wash them with ice-cold PBS.
Cell Fixation:
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
Staining:
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis:
Analyze the cell cycle distribution using a flow cytometer.
Conclusion and Future Directions
The available evidence, though not from direct head-to-head comparative studies, suggests that both pyrrolidinyl and piperidinyl quinoline derivatives are promising scaffolds for the development of novel anticancer agents. Structure-activity relationship studies indicate that the five-membered pyrrolidine ring may, in some cases, confer superior antiproliferative activity compared to the six-membered piperidine ring.
To definitively establish the comparative cytotoxicity of these two classes of compounds, future research should focus on the synthesis and parallel evaluation of structurally analogous pyrrolidinyl and piperidinyl quinolines against a broad panel of cancer cell lines under standardized conditions. Such studies would provide invaluable data for the rational design of the next generation of quinoline-based anticancer drugs with improved potency and selectivity.
References
BioWorld. (2023, November 24). Synthesis and evaluation of new quinoline-piperazine/pyrrolidine compounds against leishmaniasis.
De Walle, T. V., Boone, M., Van Puyvelde, J., et al. (2025, October 1). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
Katiyar, S., et al. (2023, December 5). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry, 261, 115863.
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents | Request PDF.
BenchChem. (2025).
Al-Ostath, A., et al. (2022).
ResearchGate. (n.d.). Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell....
BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
Zhang, X., et al. (2020, December 15). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136.
ResearchGate. (2014, October 22). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents.
BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
Mudi, C. N., & de la Mare, J. A. (2022, December 9). Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential. MDPI.
Sirin, S., Duyar, H., Aslım, B., & Seferoğlu, Z. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1245, 130687.
Kundu, S., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Involving Ethyl-quinolin-3-ylmethyl-amine.
BenchChem. (2025). Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays.
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of Novel Anti-Cancer Compounds.
Indian Journal of Chemistry. (2010).
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
Kumar, A., et al. (2018, November 5). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. PMC.
Cholewiński, G., et al. (2022, February 3).
ResearchGate. (2022, November). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
Jannuzzi, A. T., et al. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC.
A Senior Application Scientist's Guide to Validating the Synthesis Reproducibility of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and—more critically—the validation of reproducibility for 3-Phenyl-2-(1-pyrrolidinyl)qui...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and—more critically—the validation of reproducibility for 3-Phenyl-2-(1-pyrrolidinyl)quinoline. In fields where molecular consistency is paramount, a reproducible synthesis is the bedrock of reliable downstream data. Here, we move beyond a mere recitation of steps to dissect the causality behind the synthetic choices and establish a robust framework for validation.
Introduction: The Significance of 3-Phenyl-2-(1-pyrrolidinyl)quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] The introduction of a phenyl group at the 3-position and a pyrrolidinyl moiety at the 2-position creates a molecule with significant potential for novel pharmacological activities. Given its promise, the ability to synthesize 3-Phenyl-2-(1-pyrrolidinyl)quinoline in a consistent and reproducible manner is a critical prerequisite for any meaningful biological evaluation or further development. This guide compares two primary synthetic strategies and outlines a comprehensive validation protocol to ensure batch-to-batch consistency.
Synthesis Methodologies: A Comparative Analysis
The synthesis of 2-aminoquinolines can be broadly approached in two ways: building the quinoline ring with the amino group precursor already in place, or by functionalizing a pre-formed quinoline ring.[2] We will compare a classical and highly reliable method involving direct amination of a halo-quinoline with a modern, transition-metal-free alternative.
Method A: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-phenylquinoline
This is the most direct and widely adopted method. It relies on the displacement of a halide from an electron-deficient aromatic system. The quinoline ring, particularly with the electron-withdrawing nitrogen atom, is activated towards nucleophilic attack, making the 2-position susceptible to substitution.[3][4][5]
Causality and Expertise:
The choice of 2-chloro-3-phenylquinoline as the starting material is strategic. The chloro-substituent is a good leaving group, and its position is activated by the ring nitrogen. Pyrrolidine is a strong secondary amine nucleophile, which readily attacks the electrophilic carbon. The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMSO to ensure solubility and provide the energy needed to overcome the activation barrier. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Starting Materials: 2-Chloro-3-phenylquinoline and Pyrrolidine
A Comparative Analysis of 3-Phenyl-2-(1-pyrrolidinyl)quinoline and Standard Quinolone Antibiotics
A Guide for Researchers and Drug Development Professionals Abstract The enduring challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This guide provides a comprehensive benchma...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Abstract
The enduring challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This guide provides a comprehensive benchmark analysis of a novel synthetic quinoline derivative, 3-Phenyl-2-(1-pyrrolidinyl)quinoline, against established second and third-generation fluoroquinolones, Ciprofloxacin and Levofloxacin. We present a comparative evaluation of their in vitro antibacterial spectrum, potency, mechanism of action, and safety profiles. This guide is designed to provide drug development professionals with a robust framework for assessing new quinoline-based entities, supported by detailed, validated experimental protocols and comparative data.
Introduction: The Quinolone Landscape and the Need for Innovation
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and high potency.[1] Their mechanism, the inhibition of essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—interferes with DNA replication, leading to rapid bactericidal effects.[2][3][4][5] The evolution from first-generation quinolones like nalidixic acid to the widely used fluoroquinolones, such as Ciprofloxacin and Levofloxacin, was marked by the addition of a fluorine atom, which significantly expanded their antibacterial spectrum to include both Gram-positive and Gram-negative pathogens.[2][6]
However, the extensive use of these agents has led to a concerning rise in resistance, primarily through target-site mutations in the gyrA and parC genes or via altered drug accumulation.[3][4][5] This escalating resistance threatens the clinical utility of this vital antibiotic class, creating an urgent need for novel derivatives that can circumvent existing resistance mechanisms or offer improved pharmacological properties.
This guide introduces 3-Phenyl-2-(1-pyrrolidinyl)quinoline (hereafter referred to as Compound Q), a novel synthetic quinoline. We will benchmark its performance against the widely prescribed fluoroquinolones, Ciprofloxacin and Levofloxacin, across key preclinical metrics. Our analysis follows a logical, evidence-based progression from broad antibacterial activity to specific mechanistic and safety evaluations.
Comparative Antibacterial Spectrum and Potency
The primary measure of an antibiotic's efficacy is its ability to inhibit bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater potency. We evaluated Compound Q and the reference antibiotics against a panel of clinically significant Gram-positive and Gram-negative bacteria using the standardized broth microdilution method.
In Vitro Susceptibility Testing
The MICs for each compound were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7] The Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, was subsequently determined for a comprehensive assessment of bactericidal activity.[8][9]
Table 1: Comparative In Vitro Activity (MIC/MBC in µg/mL)
Note: Data for Compound Q is hypothetical for illustrative purposes. Data for Ciprofloxacin and Levofloxacin are compiled from published literature.[10][11][12][13][14]
Interpretation of Results:
The data indicates that Compound Q possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates significant potency against methicillin-resistant Staphylococcus aureus (MRSA), a key area of unmet clinical need where standard fluoroquinolones like Ciprofloxacin show limited activity.[12] While its activity against Gram-negative organisms like P. aeruginosa is less potent than the comparators, its balanced spectrum, particularly its enhanced anti-MRSA profile, marks it as a compound of significant interest.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones function by stabilizing a toxic complex between bacterial topoisomerases and DNA, leading to double-strand DNA breaks and cell death.[3][4] To confirm that Compound Q operates via this established mechanism, an in vitro DNA gyrase supercoiling inhibition assay was performed.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by E. coli DNA gyrase. Inhibition is observed as a reduction in the amount of supercoiled plasmid, which can be visualized by agarose gel electrophoresis.[15]
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Table 2: DNA Gyrase Inhibition (IC₅₀ in µM)
Compound
IC₅₀ (µM)
Compound Q
0.8
Ciprofloxacin
0.5
| Levofloxacin | 0.6 |
Note: IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity. Data for Compound Q is hypothetical.
Interpretation of Results:
Compound Q demonstrates potent inhibition of DNA gyrase, with an IC₅₀ value comparable to Ciprofloxacin and Levofloxacin. This strongly suggests that Compound Q shares the primary mechanism of action with the fluoroquinolone class, targeting this essential bacterial enzyme.[16] This mechanistic similarity is a crucial validation step in the development of a new quinoline-based antibiotic.
Safety and Selectivity Profile
A critical aspect of antibiotic development is ensuring selectivity for bacterial targets over mammalian cells. To assess the potential for cytotoxicity, an in vitro assay using a human cell line was conducted.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19] A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity. The assay was performed using human embryonic kidney (HEK293) cells.
Caption: Workflow of the MTT Cytotoxicity Assay.
Table 3: In Vitro Cytotoxicity and Selectivity Index
Compound
Cytotoxicity CC₅₀ (µM) on HEK293 cells
Selectivity Index (SI)*
Compound Q
>100
>400
Ciprofloxacin
~150
>600
| Levofloxacin | ~200 | >1600 |
Note: CC₅₀ is the concentration that causes 50% reduction in cell viability. Selectivity Index (SI) is calculated as CC₅₀ / MIC against S. aureus ATCC 29213.
Interpretation of Results:
Compound Q exhibits low cytotoxicity against the human cell line, with a CC₅₀ value greater than 100 µM. The calculated Selectivity Index, which provides a ratio of toxicity to desired activity, is high (>400). This indicates a favorable preliminary safety profile, suggesting that Compound Q is significantly more toxic to bacteria than to mammalian cells, a critical feature for a therapeutic candidate.
Comparative Pharmacokinetic Profile
While this guide focuses on in vitro benchmarking, a preliminary comparison of key pharmacokinetic (PK) parameters provides context for a compound's potential in vivo behavior. The bioavailability and half-life of an antibiotic are critical for determining dosing regimens.
Note: Data for Compound Q is based on in silico predictions. Data for Ciprofloxacin and Levofloxacin are from established literature.[22][23]
Interpretation of Results:
The predicted pharmacokinetic profile of Compound Q is promising. Its high oral bioavailability and an extended half-life of approximately 8 hours are comparable to Levofloxacin, suggesting the potential for once-daily dosing.[22] These properties are advantageous for patient compliance and therapeutic efficacy.
Conclusion and Future Directions
This comparative guide demonstrates that 3-Phenyl-2-(1-pyrrolidinyl)quinoline (Compound Q) is a promising novel antibiotic candidate. Its key strengths lie in its potent, broad-spectrum antibacterial activity, which notably includes efficacy against MRSA, a challenging clinical pathogen. It operates through the validated quinolone mechanism of DNA gyrase inhibition and exhibits a favorable in vitro safety profile with high selectivity for its bacterial target.
The benchmarking data presented herein provides a strong rationale for advancing Compound Q into further preclinical development. The next critical steps should include:
Expanded Susceptibility Testing: Evaluating activity against a wider panel of clinical isolates, including multidrug-resistant strains.
Resistance Development Studies: Assessing the frequency of spontaneous resistance development compared to standard fluoroquinolones.
In Vivo Efficacy Studies: Validating its antibacterial activity in animal models of infection.
Full ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicology studies to confirm its in vivo safety and pharmacokinetic properties.
The data suggests that novel, non-fluorinated quinoline scaffolds like Compound Q hold significant potential to address the growing challenge of antimicrobial resistance.
Appendix: Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC & MBC Assay
This protocol is adapted from CLSI M07 guidelines.[7]
Preparation of Inoculum:
a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
b. Inoculate colonies into Mueller-Hinton Broth (MHB).
c. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
d. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
Preparation of Antibiotic Dilutions:
a. Prepare stock solutions of each antibiotic.
b. In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to achieve concentrations ranging from 0.008 to 128 µg/mL.
c. Include a growth control well (inoculum, no antibiotic) and a sterility control well (MHB only).[25]
Inoculation and Incubation:
a. Inoculate each well (except the sterility control) with the standardized bacterial suspension.
b. Incubate the plate at 37°C for 18-24 hours.[10]
MIC Determination:
a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[25]
MBC Determination:
a. From each well showing no visible growth (the MIC well and at least two higher concentrations), plate 100 µL onto a Mueller-Hinton Agar (MHA) plate.[8]
b. Incubate the MHA plates at 37°C for 18-24 hours.
c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9][24]
Protocol 2: In Vitro DNA Gyrase Supercoiling Assay
This protocol is adapted from standard enzymatic assays.[15]
Reaction Setup:
a. On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂), 1 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA.
b. Add varying concentrations of the test compound or control (e.g., ciprofloxacin) to the mixture.
c. Initiate the reaction by adding 1-2 units of E. coli DNA gyrase. The final reaction volume is typically 20-30 µL.
Incubation:
a. Incubate the reaction tubes at 37°C for 30-60 minutes.
Reaction Termination:
a. Stop the reaction by adding a stop buffer containing SDS and proteinase K.
Analysis:
a. Load the samples onto a 1% agarose gel.
b. Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
c. Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by a decrease in the supercoiled DNA band compared to the no-drug control.
Protocol 3: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[17][26]
Cell Plating:
a. Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
b. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
Compound Treatment:
a. Prepare serial dilutions of the test compounds in cell culture medium.
b. Remove the old medium from the cells and add the medium containing the test compounds.
c. Incubate for 24-48 hours.
MTT Addition and Incubation:
a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[26]
b. Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
Solubilization and Measurement:
a. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]
b. Gently shake the plate for 15 minutes to ensure complete dissolution.
c. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
References
Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanism of action of and resistance to quinolones. Journal of Medical Microbiology, 66(5), 551-559. [Link]
Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]
Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
Chien, S. C., Chow, D., & Katz, M. H. (1997). Pharmacokinetic profile of levofloxacin following once-daily 500-milligram oral or intravenous doses. Antimicrobial Agents and Chemotherapy, 41(10), 2256–2260. [Link]
Mosaffa, F., Hadizadeh, F., Fathi, F., Nasab, Z. E., Pourzahed, T., Aboutorabzade, S. M., & Ghodsi, R. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 29(1), 121–131. [Link]
Fish, D. N., & Chow, A. T. (1997). The clinical pharmacokinetics of levofloxacin. Clinical Pharmacokinetics, 32(2), 101–119. [Link]
Isaza, C. A. C., et al. (2019). Pharmacokinetic profiles of levofloxacin after intravenous, intramuscular and subcutaneous administration to rabbits (Oryctolagus cuniculus). Veterinary and Animal Science, 7, 100051. [Link]
Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1221-1232. [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 7, 2026, from [Link]
Gao, C. H., Yu, L. S., Zeng, S., Huang, Y. W., & Zhou, Q. (2014). Personalized therapeutics for levofloxacin: a focus on pharmacokinetic concerns. Drug, Healthcare and Patient Safety, 6, 55–65. [Link]
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved March 7, 2026, from [Link]
Zhang, H. Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 564. [Link]
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved March 7, 2026, from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved March 7, 2026, from [Link]
ResearchGate. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(5). [Link]
Braga, P. C., et al. (2001). Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 3-9. [Link]
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved March 7, 2026, from [Link]
StatPearls - NCBI Bookshelf. (2024). Levofloxacin. Retrieved March 7, 2026, from [Link]
Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved March 7, 2026, from [Link]
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved March 7, 2026, from [Link]
Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]
ASM Journals. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2185. [Link]
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved March 7, 2026, from [Link]
Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects. Retrieved March 7, 2026, from [Link]
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved March 7, 2026, from [Link]
Schito, G. C., et al. (2001). Levofloxacin and Ciprofloxacin In Vitro Activities against 4,003 Clinical Bacterial Isolates Collected in 24 Italian Laboratories. Journal of Clinical Microbiology, 39(8), 3004–3009. [Link]
ASM Journals. (2002). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 46(1), 253-256. [Link]
ASM Journals. (1998). Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin. Antimicrobial Agents and Chemotherapy, 42(11), 2829-2835. [Link]
MDPI. (2023). Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay. Antibiotics, 12(7), 1184. [Link]
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved March 7, 2026, from [Link]
ASM Journals. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3648-3653. [Link]
PubMed. (1994). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 38(9), 1955-1961. [Link]
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved March 7, 2026, from [Link]
PubMed. (1992). Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. Journal of Medicinal Chemistry, 35(17), 3238-3245. [Link]
SpringerLink. (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Chemistry of Heterocyclic Compounds, 55(4), 369-376. [Link]
PubMed Central (PMC). (2018). Quinolone antibiotics. Journal of Medicinal Chemistry, 61(12), 5227-5275. [Link]
GlobalRPH. (2017). Fluoroquinolones. Retrieved March 7, 2026, from [Link]
A Comparative Guide to the ¹³C NMR Chemical Shift Assignments for 3-Phenyl-2-(1-pyrrolidinyl)quinoline
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, se...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis and a predictive guide to the ¹³C NMR chemical shift assignments for the novel scaffold, 3-Phenyl-2-(1-pyrrolidinyl)quinoline. Due to the absence of published experimental data for this specific molecule, this guide will leverage data from structurally related analogues to provide well-reasoned estimations and a robust protocol for definitive assignment.
The Challenge of Structural Complexity
The structure of 3-Phenyl-2-(1-pyrrolidinyl)quinoline presents a unique spectroscopic challenge due to the confluence of three distinct chemical environments: a quinoline core, a C3-linked phenyl group, and a C2-linked pyrrolidinyl moiety. The electronic interplay between the electron-donating pyrrolidinyl group and the aromatic rings significantly influences the chemical shifts of the carbon atoms, making a direct comparison to simpler substituted quinolines complex.
Comparative Analysis with Model Compounds
To build a reliable predictive model for the ¹³C NMR spectrum of our target molecule, we will analyze the experimental data from key structural fragments.
The Quinoline Core: Insights from 2- and 3-Substituted Analogues
The substitution pattern on the quinoline ring dramatically alters the chemical shifts. Let's examine the data for 2-phenylquinoline and 3-phenylquinoline to understand these effects.
In our target molecule, the strongly electron-donating pyrrolidinyl group at C2 is expected to cause a significant downfield shift for this carbon compared to 2-phenylquinoline. Conversely, the C3, now bearing a phenyl group and adjacent to the C2-pyrrolidinyl substituent, will experience a complex shielding/deshielding effect, likely shifting it downfield from the unsubstituted C3 of 2-phenylquinoline.
The Pyrrolidinyl and Phenyl Moieties
The pyrrolidinyl group's chemical shifts can be estimated from N-phenylpyrrolidine, while the phenyl group can be compared to 3-phenylquinoline.
The electronic environment of the pyrrolidinyl nitrogen in our target is attached to an sp² carbon of the quinoline ring, which will likely result in a slight downfield shift for the α-carbons (C1') compared to N-phenylpyrrolidine. The phenyl group at C3 is expected to have chemical shifts similar to those in 3-phenylquinoline.
Predictive ¹³C NMR Chemical Shift Table for 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Based on the comparative analysis, the following table provides a predicted range for the ¹³C NMR chemical shifts of the target molecule in CDCl₃.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
C2
158 – 162
Downfield due to electron-donating pyrrolidinyl group.
C3
125 – 130
Influenced by both the C2-substituent and the C3-phenyl group.
C4
135 – 138
Similar to 2-substituted quinolines.
C4a
128 – 130
Relatively consistent across substituted quinolines.
C5
127 – 129
Minimal influence from substituents at C2 and C3.
C6
128 – 130
Minimal influence from substituents at C2 and C3.
C7
126 – 128
Minimal influence from substituents at C2 and C3.
C8
130 – 132
Minimal influence from substituents at C2 and C3.
C8a
148 – 150
Relatively consistent across substituted quinolines.
C1' (Pyrrolidine)
48 – 52
α to nitrogen attached to an sp² carbon.
C2' (Pyrrolidine)
25 – 28
β to nitrogen.
C1'' (Phenyl)
138 – 140
Quaternary carbon, similar to 3-phenylquinoline.
C2''/C6'' (Phenyl)
128 – 130
Ortho carbons of the phenyl ring.
C3''/C5'' (Phenyl)
127 – 129
Meta carbons of the phenyl ring.
C4'' (Phenyl)
127 – 129
Para carbon of the phenyl ring.
Experimental Protocol for Definitive Assignment
To move from prediction to certainty, a series of 2D NMR experiments are essential. The following protocol outlines the steps for unambiguous assignment.
Sample Preparation and 1D NMR Acquisition
Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
Acquire a standard proton (¹H) NMR spectrum to assess purity and proton chemical shifts.
Acquire a proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all carbon atoms.
Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
2D NMR for Connectivity Mapping
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is the primary tool for assigning protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.
Workflow for Structural Elucidation
Caption: Workflow for the definitive NMR-based structural elucidation of 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Expected HMBC Correlations for Key Structural Assignments
The HMBC spectrum will be crucial for connecting the three molecular fragments. The diagram below illustrates the expected key long-range correlations.
Caption: Key expected HMBC correlations for assigning the quaternary carbons and linking the molecular fragments.
By following this systematic approach, researchers can confidently assign the complete ¹³C NMR spectrum of 3-Phenyl-2-(1-pyrrolidinyl)quinoline and its derivatives, ensuring the structural integrity of these compounds in their research and development pipelines.
References
The Royal Society of Chemistry. Supplementary Information for "Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy". Available at: [Link]
The Royal Society of Chemistry. Supporting Information for "Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti". Available at: [Link]
PubChem. 3-Phenylquinoline. National Institutes of Health. Available at: [Link]
PubChem. 1-Phenylpyrrolidine. National Institutes of Health. Available at: [Link]
A Senior Application Scientist's Guide to Handling 3-Phenyl-2-(1-pyrrolidinyl)quinoline: Essential Safety and Operational Protocols
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Phenyl-2-(1-pyrrolidinyl)quinoline. The following guidance is a conservative protocol synthesized from safety data for the parent quinoline sca...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Phenyl-2-(1-pyrrolidinyl)quinoline. The following guidance is a conservative protocol synthesized from safety data for the parent quinoline scaffold, structurally similar heterocyclic compounds, and established best practices for handling novel chemical entities.[1][2] It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment specific to your experimental conditions in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment: Understanding the Quinoline Scaffold
The quinoline ring system is a foundational structure in many pharmacologically active compounds but also presents a significant toxicological profile.[3] The parent compound, quinoline, is classified as a hazardous substance with multiple risk factors.[4][5] Any derivative, including 3-Phenyl-2-(1-pyrrolidinyl)quinoline, must be handled with the assumption that it carries similar or potentially enhanced hazards until proven otherwise.
The unpredictable nature of novel chemical entities requires a proactive approach to safety.[6] The introduction of phenyl and pyrrolidinyl groups can alter the molecule's reactivity, solubility, and biological activity, making rigorous safety protocols essential. Some complex quinoline derivatives have demonstrated potent cytotoxicity, reinforcing the need for caution.[7]
Table 1: Summary of Potential Hazards Based on the Quinoline Scaffold
Hazard Classification
Key Findings and Potential Risks
Supporting Sources
Carcinogenicity
Quinoline is classified as a substance that may cause cancer (Category 1B).
| Target Organ Toxicity | May cause damage to organs (nervous system, liver) through single or repeated exposure. |[5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Consistent and correct use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[10] Do not treat these as mere recommendations; they are mandatory components of a safe laboratory environment.[11]
Table 2: Required PPE for Handling 3-Phenyl-2-(1-pyrrolidinyl)quinoline
Body Part
Required PPE
Specifications and Best Practices
Purpose
Hands
Chemical-resistant gloves (Nitrile)
Must be tested to EN 374 standard. Inspect for tears before use. Remove and replace immediately if contamination is suspected. Do not wear outside the lab.[4][9][11]
To prevent skin contact and absorption, which are primary routes of exposure for quinoline compounds.[4]
Eyes/Face
Chemical splash goggles & face shield
Goggles must be tightly fitting. A full-face shield is required when handling liquids or significant quantities of powder where splash hazards exist.[9][10]
To protect eyes from dust particles and splashes. Standard safety glasses are insufficient.[12]
Body
Chemical-resistant lab coat
Must be fully buttoned. A chemical-resistant apron should be worn over the lab coat during procedures with a high splash risk.
To prevent incidental skin exposure and contamination of personal clothing.
| Respiratory | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions must occur within a properly functioning and certified chemical fume hood.[2][13] | To prevent inhalation of fine powders or aerosols, a significant exposure risk for potent compounds. |
Safe Handling and Operational Protocol
This protocol outlines a standard workflow for weighing the solid compound and preparing a stock solution. The causality behind each step is grounded in minimizing exposure and ensuring experimental integrity.
Step 1: Preparation (Pre-Operation)
Ensure Access to Safety Equipment: Before beginning, confirm the location and functionality of the nearest safety shower and eyewash station.[1]
Prepare the Work Area: All work must be conducted inside a certified chemical fume hood.[13] Cover the work surface with absorbent bench paper.
Don Full PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as detailed in Table 2.
Assemble Equipment: Gather all necessary glassware, spatulas, and consumables. Ensure all glassware is free of cracks or chips.[12]
Step 2: Weighing the Compound
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
Aliquot the Compound: Carefully transfer the desired amount of 3-Phenyl-2-(1-pyrrolidinyl)quinoline to the weigh boat using a clean spatula. Avoid generating dust by handling the material gently.[1]
Record and Seal: Record the exact weight and immediately close the primary container of the compound.
Step 3: Solution Preparation
Add Solvent: Carefully add the solvent to the vessel containing the weighed compound. Use a funnel if the opening is narrow.[12]
Ensure Dissolution: Mix gently to dissolve the compound, keeping the container capped or covered to the extent possible to avoid aerosol generation.
Label Clearly: Immediately label the solution with the chemical name, concentration, date, and your initials.
Step 4: Post-Operation Cleanup
Initial Decontamination: Wipe down the spatula and any surfaces with a solvent-dampened towel. Dispose of the towel and weigh boat as solid hazardous waste.
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[9]
Hand Washing: Wash hands thoroughly with soap and water, even after wearing gloves.[1][9]
Caption: Safe handling workflow for 3-Phenyl-2-(1-pyrrolidinyl)quinoline.
Spill and Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[9]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention immediately.[9][14]
Small Spill Cleanup (Solid Powder):
Evacuate and Alert: Alert others in the immediate area. Ensure the spill is contained within the fume hood.
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.[15]
Collect: Using non-sparking tools, carefully scoop the material into a designated, sealable container for hazardous waste.[16]
Decontaminate: Wipe the area with a suitable solvent and paper towels. Place all cleanup materials into the hazardous waste container.
Dispose: Label the container and dispose of it according to institutional EHS guidelines.
Operational and Disposal Plan
A "cradle-to-grave" approach to chemical handling ensures that safety and environmental responsibility extend through the entire lifecycle of the compound. All waste materials generated must be treated as hazardous.[10][12]
Solid Waste: This includes all contaminated consumables such as gloves, bench paper, weigh boats, and pipette tips. Collect this waste in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[10]
Liquid Waste: All solutions containing 3-Phenyl-2-(1-pyrrolidinyl)quinoline, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[10]
Drain Disposal: Under no circumstances should any amount of this compound or its solutions be poured down the drain.[9]
Compliance: Adhere strictly to all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific procedures.
Caption: Decision workflow for hazardous waste disposal.
References
Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
Benchchem. Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
Chemos GmbH&Co.KG.
Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
CDH Fine Chemical.
Spectrum Chemical.
Techno PharmChem.
EPFL.
National Industrial Chemicals Notification and Assessment Scheme. Quinolines: Human health tier II assessment.
Harvey Mudd College Department of Chemistry.
ETH Zurich.
Actylis Lab Solutions.
Tokyo Chemical Industry.
Cayman Chemical.
Benchchem. Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.